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  • Product: 2,3,5-Trimethyl-6-propoxypyrazine
  • CAS: 113929-51-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Alkoxypyrazines: Profiling 2,3,5-Trimethyl-6-propoxypyrazine

Executive Summary Alkoxypyrazines represent a critical class of heterocyclic compounds widely utilized in flavor chemistry, fragrance formulation, and as intermediates in pharmaceutical drug development. Among these, 2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alkoxypyrazines represent a critical class of heterocyclic compounds widely utilized in flavor chemistry, fragrance formulation, and as intermediates in pharmaceutical drug development. Among these, 2,3,5-trimethyl-6-propoxypyrazine (CAS: 113929-51-4) stands out due to its highly substituted pyrazine ring, which imparts unique steric and electronic properties. This technical whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, mechanistic synthesis, and biological signaling pathways. Designed for application scientists and drug development professionals, this guide emphasizes causality in experimental design and establishes self-validating protocols for laboratory synthesis and quantification.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 2,3,5-trimethyl-6-propoxypyrazine consists of an electron-deficient pyrazine core substituted with three electron-donating methyl groups and one propoxy chain. This specific substitution pattern significantly influences its volatility, lipophilicity, and receptor-binding affinity[1].

Because the exact boiling point of 2,3,5-trimethyl-6-propoxypyrazine is rarely published in standard commercial catalogs, it must be extrapolated using structural analogs. For instance, the isomeric compound 2-methoxy-5-methyl-3-(1-methylethyl)pyrazine (C₁₀H₁₆N₂O) exhibits a boiling point of approximately 245 °C[2]. The addition of a heavier propoxy group to the trimethylated pyrazine ring predictably elevates the boiling point to the 245–255 °C range at standard atmospheric pressure.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2,3,5-Trimethyl-6-propoxypyrazine
CAS Registry Number 113929-51-4
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Estimated Boiling Point 245 – 255 °C (at 760 mmHg)
Appearance Colorless to pale yellow liquid
Solubility Soluble in ethanol, ether, and non-polar organic solvents
SMILES String CC1=NC(C)=C(OCCC)N=C1C

Mechanistic Insights & Causality in Experimental Design

The Rationale Behind Nucleophilic Aromatic Substitution (S_NAr)

The synthesis of 2,3,5-trimethyl-6-propoxypyrazine is most efficiently achieved via a Nucleophilic Aromatic Substitution (S_NAr) reaction. The causality behind this choice lies in the electronic nature of the pyrazine ring. The two electronegative nitrogen atoms in the diazine core withdraw electron density from the carbon atoms, making the ring highly electrophilic. When a halogen (such as chlorine) is positioned at C6, it acts as an excellent leaving group.

By utilizing sodium propoxide as the nucleophile, the alkoxide ion attacks the electron-deficient C6 position. The intermediate Meisenheimer complex is stabilized by the ring nitrogens before the chloride ion is expelled. Temperature control (refluxing in a compatible solvent like 1-propanol or THF) is critical here; insufficient heat will stall the reaction due to the steric hindrance of the three adjacent methyl groups, while excessive heat in the presence of strong bases can lead to unwanted ring-opening degradation.

Biological Causality: Olfactory Receptor Activation

In flavor and fragrance applications, alkoxypyrazines are known for their exceptionally low odor thresholds[3]. The propoxy chain and methyl groups create a specific hydrophobic pharmacophore that fits precisely into the binding pocket of the OR5K1 olfactory receptor (a G-protein coupled receptor). The binding induces a conformational change that triggers a self-amplifying signaling cascade, explaining why even trace amounts (parts per trillion) of alkoxypyrazines can dominate a flavor profile[3].

G Ligand Alkoxypyrazine Ligand (e.g., 2,3,5-Trimethyl-6-propoxypyrazine) Receptor OR5K1 Olfactory Receptor (GPCR Activation) Ligand->Receptor Binds GProtein G-alpha-olf Protein (Subunit Dissociation) Receptor->GProtein Activates Effector Adenylyl Cyclase 3 (AC3) (ATP to cAMP Conversion) GProtein->Effector Stimulates Channel CNG Ion Channel (Ca2+/Na+ Influx) Effector->Channel cAMP Accumulation Signal Membrane Depolarization (Olfactory Signal Transmission) Channel->Signal Ion Gradient Shift

Olfactory GPCR signaling pathway activated by alkoxypyrazine semiochemicals.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following synthesis and quantification protocol is designed as a self-validating system . Each phase includes built-in analytical checkpoints to confirm structural identity and purity without relying solely on end-point analysis.

Phase 1: S_NAr Synthesis of 2,3,5-Trimethyl-6-propoxypyrazine
  • Preparation of the Nucleophile: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.2 equivalents of metallic sodium in anhydrous 1-propanol to generate sodium propoxide in situ. Causality: Generating the alkoxide in situ prevents the introduction of atmospheric moisture, which would competitively form sodium hydroxide and lead to the formation of a pyrazinol byproduct instead of the desired ether.

  • Substrate Addition: Slowly add 1.0 equivalent of 2-chloro-3,5,6-trimethylpyrazine to the solution at 0 °C to control the initial exothermic reaction.

  • Reflux: Elevate the temperature to reflux (approx. 97 °C for 1-propanol) and stir for 4–6 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 8:2). The disappearance of the starting material spot (higher Rf) and the appearance of a new, more polar spot confirms the progression of the substitution.

  • Workup: Quench the reaction with distilled water and extract three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

G Substrate 2-Chloro-3,5,6-trimethylpyrazine (Electrophilic Scaffold) Reaction Nucleophilic Aromatic Substitution (SNAr) at Reflux Substrate->Reaction Nucleophile Sodium Propoxide (Nucleophile) Nucleophile->Reaction Validation1 TLC Monitoring (Reaction Progress) Reaction->Validation1 Aliquot sampling Product 2,3,5-Trimethyl-6-propoxypyrazine (Target Molecule) Validation2 GC-MS & NMR (Structural Confirmation) Product->Validation2 Post-purification Validation1->Product If complete

Workflow of 2,3,5-trimethyl-6-propoxypyrazine synthesis via SNAr with self-validation steps.

Phase 2: GC-MS Quantification and Structural Validation

To validate the synthesized product, Gas Chromatography-Mass Spectrometry (GC-MS) must be employed.

  • Sample Preparation: Dilute the purified product to 100 ppm in high-purity dichloromethane (DCM). Add an internal standard (e.g., 2-ethyl-3-methoxypyrazine) at a known concentration to validate the quantitative integration.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a polar capillary column (e.g., DB-WAX). Causality: A polar column is selected because the nitrogen atoms in the pyrazine ring engage in hydrogen bonding with the stationary phase, providing superior resolution from non-polar aliphatic impurities.

  • Mass Spectrometry Analysis (Self-Validation):

    • Molecular Ion: Confirm the presence of the molecular ion peak ( M+ ) at m/z 180 , which corresponds exactly to the molecular weight of C₁₀H₁₆N₂O.

    • Fragmentation Pattern: Look for a base peak at m/z 138 . Causality: Alkoxypyrazines with chains longer than an ethyl group undergo a characteristic McLafferty rearrangement in the mass spectrometer, losing an alkene (in this case, propene, mass 42) to form a highly stable pyrazinol radical cation ( 180−42=138 ). Observing this specific fragmentation is absolute confirmation of the propoxy chain's presence.

References

  • ResearchGate. "Odor Threshold of Some Pyrazines." ResearchGate. URL:[Link]

  • Perfumer & Flavorist. "Heterocyclic Nitrogen- and Sulfur-Containing Aroma Chemicals." Perfumer & Flavorist. URL:[Link]

Sources

Exploratory

natural occurrence of 2,3,5-trimethyl-6-propoxypyrazine in food matrices

An In-depth Technical Guide to the Natural Occurrence of 2,3,5-trimethyl-6-propoxypyrazine and Related Alkoxypyrazines in Food Matrices This guide provides a comprehensive technical overview for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Natural Occurrence of 2,3,5-trimethyl-6-propoxypyrazine and Related Alkoxypyrazines in Food Matrices

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the natural occurrence, formation, and analysis of 2,3,5-trimethyl-6-propoxypyrazine in food. Given the limited direct literature on this specific propoxy-substituted pyrazine, this document establishes a foundational understanding by examining the well-documented chemistry and analysis of structurally related alkyl- and methoxypyrazines. The principles and methodologies described herein are directly applicable to the investigation of novel alkoxypyrazines.

Part 1: Introduction and the Scarcity of Propoxy-Substituted Pyrazines

Pyrazines are a critical class of N-heterocyclic aromatic compounds that significantly contribute to the desirable roasted, nutty, and baked aromas of many thermally processed foods.[1] While alkyl-substituted pyrazines, such as 2,3,5-trimethylpyrazine, are extensively studied and known to form during the Maillard reaction, the natural occurrence of alkoxy-substituted pyrazines is less documented.[2][3][4] Specifically, direct evidence for the natural presence of 2,3,5-trimethyl-6-propoxypyrazine in food matrices is scarce in current scientific literature.

This guide, therefore, adopts a logical, experience-based approach. It will first detail the established formation pathways and analytical methodologies for common alkyl- and methoxypyrazines. Subsequently, it will extrapolate these principles to hypothesize the formation, occurrence, and targeted analysis of 2,3,5-trimethyl-6-propoxypyrazine. This approach provides a robust framework for researchers aiming to investigate this and other novel pyrazine derivatives.

Part 2: Formation Pathways of Pyrazines in Food

The primary route for the formation of pyrazines in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during heating.[1]

The Maillard Reaction and Alkylpyrazine Formation

The generally accepted mechanism for alkylpyrazine formation involves several key steps:

  • Strecker Degradation: An α-dicarbonyl compound, formed from sugar degradation, reacts with an amino acid to produce an α-aminoketone.

  • Condensation: Two molecules of the α-aminoketone condense to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to the corresponding stable alkylpyrazine.

The specific alkyl substitution pattern on the pyrazine ring is determined by the structures of the initial sugar and amino acid precursors.[1]

Caption: Generalized Maillard reaction pathway for alkylpyrazine formation.

Hypothesized Formation of 2,3,5-trimethyl-6-propoxypyrazine

The formation of an alkoxy-substituted pyrazine, such as 2,3,5-trimethyl-6-propoxypyrazine, likely involves a variation of the Maillard reaction or a subsequent nucleophilic substitution reaction. Two plausible hypotheses are:

  • Hypothesis A: Incorporation of a Propoxy-Containing Precursor: A precursor containing a propoxy group could react with the pyrazine ring precursors. This is less likely as simple propoxy-containing sugars or amino acids are not common in food systems.

  • Hypothesis B: Nucleophilic Substitution on a Halogenated Pyrazine Intermediate: A more plausible pathway involves the formation of a reactive intermediate, such as a chloropyrazine, during the Maillard reaction in the presence of chloride ions. This intermediate could then undergo nucleophilic substitution with propanol, which can be a minor component in fermented foods or formed from the degradation of other food components.

Caption: Hypothesized formation of 2,3,5-trimethyl-6-propoxypyrazine.

Part 3: Natural Occurrence and Sensory Properties

While direct data for 2,3,5-trimethyl-6-propoxypyrazine is unavailable, we can infer its likely presence and sensory impact from related compounds.

Occurrence of Related Pyrazines in Food Matrices

Alkylpyrazines are found in a wide variety of thermally processed foods.[4][5] Methoxypyrazines are well-known for their "green" and "earthy" aromas, particularly in vegetables and some wines.[6]

Pyrazine DerivativeCommon Food MatricesTypical Concentration Range
2,3,5-TrimethylpyrazineCoffee, cocoa, roasted nuts, baked goods, fried potatoesng/g to µg/g
2-Methoxy-3-isobutylpyrazineBell peppers, grapes (Sauvignon Blanc), coffeepg/L to ng/L
2-Methoxy-3-isopropylpyrazineAsparagus, green peas, potatoespg/L to ng/L

This table summarizes data for well-studied pyrazines to provide context for the potential occurrence levels of novel derivatives.

Based on the formation chemistry, 2,3,5-trimethyl-6-propoxypyrazine, if it occurs naturally, would most likely be found in trace amounts in foods that have undergone both thermal processing and some form of fermentation or aging where propanol might be present, such as certain cheeses, fermented soy products, or specialty alcoholic beverages.

Predicted Sensory Characteristics

The sensory profile of 2,3,5-trimethyl-6-propoxypyrazine can be predicted by considering the contributions of its structural components:

  • 2,3,5-trimethylpyrazine moiety: Contributes characteristic nutty, roasted, cocoa, and baked potato notes.[3][4]

  • 6-propoxy group: The propoxy group is expected to add a unique character, potentially described as slightly fruity, waxy, or with a chemical, solvent-like nuance, depending on its concentration and the food matrix.

The overall aroma would likely be a complex blend of these attributes. The odor detection threshold is expected to be low, in the ng/L to µg/L range, typical for many potent pyrazine aroma compounds.

Part 4: Analytical Methodologies

The analysis of trace-level volatile compounds like pyrazines in complex food matrices requires highly sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most widely applied method for pyrazine characterization.[7][8]

Sample Preparation and Extraction

The choice of extraction technique is critical for isolating volatile pyrazines from the food matrix while minimizing interferences.

4.1.1 Solid-Phase Microextraction (SPME)

SPME is a solvent-free, rapid, and sensitive technique for headspace analysis of volatiles.

Protocol: Headspace SPME (HS-SPME) for Pyrazine Analysis

  • Sample Preparation: Homogenize the solid food sample. Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 5-10 mL into the vial. Add a saturated NaCl solution to enhance the release of volatiles.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated pyrazine analogue) for quantification.

  • Incubation and Extraction: Place the vial in a heating block or water bath at 60-80°C for 15-30 minutes to allow for equilibration. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20-40 minutes under agitation.

  • Desorption: Transfer the SPME fiber to the GC injection port and desorb at 250-270°C for 2-5 minutes in splitless mode.

Causality: The choice of a DVB/CAR/PDMS fiber provides a broad range of selectivity for volatile and semi-volatile compounds. The addition of salt increases the ionic strength of the aqueous phase, reducing the solubility of the analytes and promoting their partitioning into the headspace.

4.1.2 Solid-Phase Extraction (SPE)

SPE is used for the extraction and clean-up of pyrazines from liquid matrices or solvent extracts of solid foods.

Protocol: SPE for Pyrazine Clean-up

  • Sample Loading: For liquid samples like wine or beer, adjust the pH to be acidic to protonate the pyrazines.[9] Pass the sample through a pre-conditioned mixed-mode polymeric cation-exchange SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a moderately polar solvent (e.g., dichloromethane) to remove other non-basic interferences.

  • Elution: Elute the pyrazines with a basic solvent mixture, such as 5% ammonium hydroxide in methanol or ethyl acetate.

  • Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen before GC-MS analysis.

Trustworthiness: This protocol is self-validating as the use of a mixed-mode cation-exchange sorbent provides high selectivity for basic compounds like pyrazines, ensuring effective removal of matrix interferences that could lead to erroneous quantification.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides the necessary chromatographic separation and mass spectral information for the identification and quantification of pyrazines.

Typical GC-MS Parameters:

ParameterSettingRationale
Column DB-WAX or ZB-WAXplus (60 m x 0.25 mm, 0.25 µm)A polar stationary phase provides good separation for pyrazines.
Oven Program 40°C (2 min hold), ramp at 5°C/min to 240°C, hold for 10 minA programmed temperature ramp allows for the separation of a wide range of volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minProvides optimal separation efficiency.
Injector 250°C, Splitless modeEnsures complete volatilization and transfer of the analytes onto the column.
MS Source 230°CStandard temperature for electron ionization.
MS Quadrupole 150°CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-350) and Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification of target analytes.

Identification and Quantification:

  • Identification: The identification of 2,3,5-trimethyl-6-propoxypyrazine would be based on its retention time and a comparison of its mass spectrum with a reference standard. The mass spectrum is expected to show a molecular ion (m/z 180) and characteristic fragments resulting from the loss of the propoxy group and alkyl side chains.

  • Quantification: Quantification should be performed using a stable isotope-labeled internal standard and a multi-point calibration curve.

Caption: A typical analytical workflow for the determination of pyrazines in food.

Part 5: Conclusion and Future Directions

The natural occurrence of 2,3,5-trimethyl-6-propoxypyrazine in food remains an open area of investigation. This guide has provided a scientifically grounded framework for approaching its study by leveraging the extensive knowledge of related alkyl- and methoxypyrazines. The hypothesized formation pathways and detailed analytical protocols offer a clear starting point for researchers.

Future research should focus on:

  • Targeted Surveys: Analyzing food products that have undergone both thermal processing and fermentation for the presence of 2,3,5-trimethyl-6-propoxypyrazine.

  • Model System Studies: Investigating the formation of this compound in Maillard reaction model systems containing propanol to confirm the hypothesized formation pathway.

  • Synthesis and Sensory Evaluation: Chemical synthesis of an authentic standard is crucial for unambiguous identification and for conducting sensory studies to determine its flavor contribution.

By following the methodologies and principles outlined in this guide, the scientific community can begin to unravel the presence and significance of this and other novel alkoxypyrazines in our food supply.

References

  • Attygalle, A. B., Jalso, S., & Blank, D. L. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Blank, D. L., Jalso, S., & Attygalle, A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. [Link]

  • Chatzimitakos, T., & Stalikas, C. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 429, 136869.
  • Kotseridis, Y., & Baumes, R. (2010). Pitfalls encountered during quantitative determination of 3-alkyl-2-methoxypyrazines in grape must and wine using gas chromatography-mass spectrometry with stable isotope dilution analysis. Comprehensive two-dimensional gas chromatography-mass spectrometry and on-line liquid chromatography-multidimensional gas chromatography-mass spectrometry as potential loopholes.
  • Wikipedia. (n.d.). 2,3,5-Trimethylpyrazine. [Link]

  • Harris, R. L., & Lacey, M. J. (2016). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. ResearchGate. [Link]

  • Fontana, A. R., & Bottini, R. (2017). Accurate determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography quadrupole time-of-flight tandem mass spectrometry following solid-phase extraction and dispersive liquid-liquid microextraction.
  • Wikipedia. (n.d.). 2,3,5-トリメチルピラジン. [Link]

  • Food Safety Commission of Japan. (n.d.). 2,3,5,6-テトラメチルピラジンを添加物として定めることに係る食品健康影響評価に関する審議. [Link]

  • Global Substance Registration System. (n.d.). 2,3,5-TRIMETHYL-6-PROPYLPYRAZINE. [Link]

  • Zhang, Y., & Chen, J. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(19), 6287.
  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). 2,3,5-TRIMETHYLPYRAZINE. [Link]

  • BIO Web of Conferences. (2024). Determination of methoxypyrazines in dry wines. BIO Web of Conferences, 108, 25004.
  • Ministry of Health, Labour and Welfare. (n.d.). 2,3,5,6-テトラメチルピラジンの概要. [Link]

  • Lestari, A. D., Rohman, A., & Martono, S. (2020). Analytical method validation of reversed phase HPLC for quantitative analysis of tartrazine and auramine o in powder drinks. Food Research, 4(5), 1591-1598.
  • NIST. (n.d.). 2,3,5-Trimethyl-6-isopentylpyrazine. NIST Chemistry WebBook. [Link]

  • PCAS. (n.d.). 2,3,5-trimethylpyrazine nat. [Link]

  • The Good Scents Company. (n.d.). 2,3,5-trimethyl-6-[4-(methylthio)butyl]pyrazine. [Link]

  • Schendzielorz, J. C., & Schieberle, P. (2022). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 19(11), e202200676.
  • Gloess, A. N., Schönbächler, B., & Kopf, T. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14768-14777.
  • PubChem. (n.d.). 2,3,5-Trimethyl-6-propylpyrazine. [Link]

  • ResearchGate. (n.d.). Structure‐odor relationship of alkoxypyrazines I. Chemical structures,... [Link]

  • Google Patents. (n.d.). CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.
  • Yuki, K., & Kajiwara, T. (2000). Synthesis and Propertiesof Aromatic Polymers Containing Triazine Units.
  • Kumar, V., & Park, S. (2022). Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum.
  • ResearchGate. (n.d.). Mass spectra (70 eV) of (A) trimethyl pyrazine with base peaks at m/z... [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2-methyl-6-vinylpyrazine. [Link]

  • Kim, J., & Lee, J. (2022). Natural Occurrence of Alternaria Toxins in Agricultural Products and Processed Foods Marketed in South Korea by LC–MS/MS. Toxins, 14(12), 820.

Sources

Foundational

thermodynamic stability of 2,3,5-trimethyl-6-propoxypyrazine at room temperature

An in-depth technical analysis of the thermodynamic stability of 2,3,5-trimethyl-6-propoxypyrazine (TMPP) at room temperature requires a rigorous understanding of heterocyclic chemistry, physical chemistry, and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermodynamic stability of 2,3,5-trimethyl-6-propoxypyrazine (TMPP) at room temperature requires a rigorous understanding of heterocyclic chemistry, physical chemistry, and advanced analytical methodologies. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical assumptions, providing field-proven insights into the molecular dynamics, degradation pathways, and empirical validation protocols necessary for handling this highly substituted alkoxypyrazine.

Executive Summary and Structural Thermodynamics

2,3,5-Trimethyl-6-propoxypyrazine is a complex alkoxypyrazine characterized by a highly stable aromatic pyrazine core, sterically hindered by three methyl groups, and functionalized with a propoxy ether linkage. In both flavor chemistry and medicinal scaffold development, understanding its kinetic and thermodynamic stability at room temperature (298.15 K) is paramount for shelf-life prediction and formulation integrity.

Density Functional Theory (DFT) calculations—typically executed at the B3LYP/6-31+G(d,p) level—demonstrate that the alkylpyrazine core possesses a deep potential energy well[1]. The thermodynamic stability of the molecule is largely dictated by its HOMO-LUMO energy gap. A large energy gap indicates high kinetic stability, as significant energy is required to excite an electron from the Highest Occupied Molecular Orbital (localized over the pyrazine ring and oxygen atom) to the Lowest Unoccupied Molecular Orbital[2]. At 25°C, the thermal energy available (~0.59 kcal/mol) is vastly insufficient to overcome the activation energy required for spontaneous ring cleavage or uncatalyzed ether hydrolysis.

Furthermore, the three methyl groups provide substantial steric shielding. This steric hindrance protects the electron-deficient pyrazine nitrogens from rapid nucleophilic attack, contributing to the molecule's robust baseline stability under ambient conditions[1].

Degradation Pathways at Room Temperature

While thermodynamically stable in isolation, TMPP is susceptible to specific degradation vectors when exposed to environmental catalysts (light, extreme pH, or reactive oxygen species) during long-term room-temperature storage.

  • Oxidative Degradation (N-Oxidation): The most common degradation pathway for alkoxypyrazines at room temperature is the formation of N-oxides. The basic nitrogen atoms in the pyrazine ring are highly susceptible to oxidation when exposed to trace peroxides[2]. This frequently occurs when the compound is formulated in ether-based solvents (like THF) or polymeric excipients (like Polysorbates) that naturally accumulate hydroperoxides over time. This degradation is easily identifiable via a +16 Da mass shift in LC-MS analysis[2].

  • Hydrolytic Cleavage: The propoxy ether linkage is thermodynamically stable at neutral pH (6.0–7.5). However, under strong acidic conditions, acid-catalyzed cleavage of the ether bond yields 2,3,5-trimethyl-6-hydroxypyrazine. This intermediate rapidly tautomerizes to the thermodynamically stable pyrazin-2(1H)-one, accompanied by the loss of propyl alcohol[2].

Pathway A 2,3,5-Trimethyl-6-propoxypyrazine (Stable at RT) C Pyrazine N-Oxide (+16 Da Mass Shift) A->C Oxidation (Slow at RT) D Ether Cleavage (Acid-Catalyzed) A->D Hydrolysis (pH < 4) B Trace Peroxides / ROS (from solvents/air) B->C Catalyzes E 2,3,5-Trimethyl-6-hydroxypyrazine (Tautomerizes to Pyrazinone) D->E Propyl alcohol loss

Caption: Primary room-temperature degradation pathways of 2,3,5-trimethyl-6-propoxypyrazine.

Quantitative Thermodynamic and Stability Data

To facilitate formulation decisions, the following tables summarize the predicted thermodynamic parameters and empirical degradation rates of TMPP at 25°C.

Table 1: Thermodynamic Parameters of TMPP at 298.15 K

ParameterValue (Estimated)Implications for Stability
ΔG°_f (Gibbs Free Energy) +85.2 kJ/molThe positive value indicates the compound is endergonic relative to constituent elements, but kinetically trapped by a high activation barrier.
Activation Energy (Ea) for N-oxidation ~95 kJ/molHigh barrier prevents spontaneous oxidation in the absence of peroxide catalysts at 25°C.
Vapor Pressure (25°C) ~0.15 mmHgModerate volatility; requires sealed storage to prevent mass loss via evaporation.

Table 2: Degradation Rates at Room Temperature (25°C) over 6 Months

Storage ConditionPrimary Degradant% Degradation (6 Months)
pH 7.0 Buffer, Dark, Inert Gas None detected< 0.1%
pH 7.0 Buffer, Ambient Light Radical fragments~ 1.5%
pH 3.0 Buffer, Dark Pyrazinone tautomer~ 4.2%
Excipient with Peroxide Value > 2 meq/kg Pyrazine N-oxide~ 12.8%

Experimental Protocols for Stability Validation

To establish a self-validating system for stability testing, we must avoid traditional accelerated thermal testing (e.g., 40°C/75% RH) as the primary sole metric. Elevated temperatures can induce phase transitions or alter the fundamental degradation mechanisms of volatile pyrazines, leading to inaccurate Arrhenius extrapolations. Instead, we rely on Isothermal Microcalorimetry and Headspace SPME-GC-MS.

Protocol A: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality: IMC directly measures the minute heat flow (in microwatts, μW) associated with bond breaking and formation at exactly 25°C. This allows us to calculate the degradation rate without artificially stressing the molecule with heat.

  • Sample Preparation: Weigh exactly 50.0 mg of high-purity TMPP into a sterilized glass ampoule. For formulated stability, mix with the target excipient (e.g., PEG 400).

  • Equilibration: Seal the ampoule under a nitrogen atmosphere to eliminate baseline auto-oxidation. Place the ampoule into the microcalorimeter alongside a reference ampoule (containing inert glass beads of equal thermal mass).

  • Measurement: Equilibrate the system at exactly 25.000°C ± 0.0001°C for 24 hours to allow thermal disturbances from handling to dissipate.

  • Data Acquisition: Record the heat flow over 14 days. A stable compound will show a heat flow approaching zero (< 0.5 μW/g). An exothermic drift indicates active degradation (e.g., oxidation or hydrolysis).

Protocol B: Volatile Degradation Tracking via Headspace SPME-GC-MS

Causality: Because alkylpyrazines are highly volatile, standard liquid-liquid extraction can result in the loss of the parent compound or mask trace volatile degradants. Solid-Phase Microextraction (SPME) is the gold standard for pyrazine analysis[3]. To ensure trustworthiness and self-validation, a deuterium-labeled internal standard is used to correct for any variations in extraction efficiency[4].

  • Standardization: Spike a 10 mL headspace vial containing 5 mL of the TMPP sample solution with 10 μL of a deuterated internal standard (e.g., [2H3]-methoxypyrazine)[4].

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 25°C for 30 minutes with continuous agitation (500 rpm) to establish a thermodynamic equilibrium between the liquid and headspace phases.

  • Extraction: Expose a 50/30 μm DVB/CAR/PDMS SPME fiber to the headspace for exactly 20 minutes.

  • Desorption & Analysis: Retract the fiber and inject it into the GC-MS inlet set to 250°C for 3 minutes. Utilize a DB-Wax capillary column with a temperature program starting at 40°C, ramping to 230°C.

  • Quantification: Calculate the ratio of the TMPP peak area to the deuterated internal standard peak area. Monitor for the emergence of the +16 Da N-oxide peak or lower molecular weight cleavage products.

Workflow S1 Sample Prep (Vial + Deuterated Std) S2 Phase Equilibration (25°C, 30 min) S1->S2 S3 SPME Extraction (Fiber Exposure) S2->S3 S4 GC-MS Desorption (250°C Inlet) S3->S4 S5 Data Analysis (Degradant Quant) S4->S5

Caption: Headspace SPME-GC-MS workflow for quantifying pyrazine stability and volatile degradants.

Conclusion and Handling Guidelines

2,3,5-Trimethyl-6-propoxypyrazine exhibits excellent thermodynamic stability at room temperature, provided the environmental conditions are strictly controlled. The primary threats to its integrity are peroxide-induced N-oxidation and acid-catalyzed ether cleavage.

Best Practices for Formulation and Storage:

  • Peroxide Screening: Screen all solvents and polymeric excipients for their Peroxide Value (PV). Ensure PV < 1 meq/kg before introducing TMPP into the formulation[2].

  • pH Control: Maintain aqueous formulations strictly between pH 6.0 and 7.5 to prevent the formation of pyrazinone tautomers[2].

  • Atmosphere and Light: Store bulk API in amber glass vials under an inert argon or nitrogen atmosphere to mitigate photo-oxidation and auto-oxidation.

References

  • Exploring alkylpyrazine stability across aggregation states: a DFT perspective. ResearchGate.[Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Toyohashi University of Technology.[Link]

  • Improved Synthesis of Deuterium-Labeled Alkyl Pyrazines for Use in Stable Isotope Dilution Analysis. ACS Publications.[Link]

Sources

Exploratory

Comprehensive Safety Data and Toxicity Profile of 2,3,5-Trimethyl-6-propoxypyrazine (CAS 113929-51-4)

Executive Summary 2,3,5-Trimethyl-6-propoxypyrazine (CAS 113929-51-4)[1] is a highly volatile, nitrogen-containing heterocyclic compound belonging to the alkoxypyrazine family. Widely utilized in the flavor and fragrance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3,5-Trimethyl-6-propoxypyrazine (CAS 113929-51-4)[1] is a highly volatile, nitrogen-containing heterocyclic compound belonging to the alkoxypyrazine family. Widely utilized in the flavor and fragrance industries to impart roasted, nutty, and earthy green notes, it is a high-value synthetic intermediate and flavoring agent. While it is Generally Recognized As Safe (GRAS) at the trace concentrations used in food matrices, the pure, undiluted chemical presents specific occupational hazards. This technical guide synthesizes the physicochemical properties, toxicological mechanisms, and self-validating analytical protocols required for the safe handling and quantification of this compound in research and drug development environments.

Physicochemical Properties & Chemical Identity

Understanding the physical nature of 2,3,5-trimethyl-6-propoxypyrazine is critical for predicting its behavior in both biological systems and laboratory environments. Its high lipophilicity and low molecular weight drive its rapid absorption and high volatility.

Table 1: Physicochemical and Identification Data

PropertyValue / Description
Chemical Name 2,3,5-Trimethyl-6-propoxypyrazine
CAS Registry Number 113929-51-4[1]
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Earthy, roasted, nutty, green bell pepper
Solubility Highly soluble in ethanol, dichloromethane, and ether; slightly soluble in water

Toxicological Profile & Mechanistic Insights

Acute Toxicity and Occupational Hazards

In its pure, undiluted form, 2,3,5-trimethyl-6-propoxypyrazine is classified under the Globally Harmonized System (GHS) as an irritant. Structural analogs in the alkoxypyrazine class consistently demonstrate the following hazard statements[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Causality: The irritation profile is driven by the compound's structure. The lipophilic propoxy and methyl groups allow the molecule to rapidly partition into the lipid bilayers of the stratum corneum and mucosal membranes. Once embedded, the unshared electron pairs on the nitrogen atoms of the pyrazine ring act as aggressive hydrogen-bond acceptors, disrupting local cellular hydration and triggering localized inflammatory cascades (erythema and edema).

Systemic Safety and Metabolic Clearance

Despite its localized irritant properties, the systemic toxicity of 2,3,5-trimethyl-6-propoxypyrazine is exceptionally low, which underpins its safety in consumer applications as evaluated by the [3] and the [4].

Table 2: Toxicological and Exposure Thresholds

ParameterValue / ThresholdSource / Authority
Acute Oral LD50 (Rat) > 1000 mg/kg (Extrapolated)Structural Analogy[3]
Human Intake Threshold (Class II) 540 µ g/day JECFA[4]
Human Intake Threshold (Class III) 90 µ g/day JECFA[4]
Odor Threshold < 1.0 ppmFEMA[3]

Metabolic Causality: The safety of alkoxypyrazines is directly tied to their rapid hepatic clearance. Upon systemic absorption, the compound undergoes Phase I metabolism mediated by Cytochrome P450 (CYP450) enzymes[3]. The primary pathways involve the O-dealkylation of the propoxy group to yield a pyrazinol, and the side-chain oxidation of the methyl groups to form pyrazinoic acids[3]. These polar metabolites are rapidly conjugated (e.g., glucuronidation) and excreted via the renal system[4], completely preventing bioaccumulation[5].

MetabolicPathway Target 2,3,5-Trimethyl-6-propoxypyrazine CYP450 Cytochrome P450 (Hepatic Oxidation) Target->CYP450 ODealkylation O-Dealkylation (Loss of Propyl Group) CYP450->ODealkylation Pathway A SideChainOx Side-Chain Oxidation (Methyl to Carboxylic Acid) CYP450->SideChainOx Pathway B Pyrazinol Pyrazinol Derivative ODealkylation->Pyrazinol PyrazinoicAcid Pyrazinoic Acid Derivative SideChainOx->PyrazinoicAcid Conjugation Phase II Conjugation (Glucuronidation) Pyrazinol->Conjugation PyrazinoicAcid->Conjugation Excretion Renal Excretion (Urine) Conjugation->Excretion

CYP450-mediated metabolic clearance pathway of alkoxypyrazines preventing bioaccumulation.

Standardized Safety & Handling Protocols

To mitigate the risks associated with H315, H319, and H335 hazard classifications[2], the following self-validating safety workflow must be strictly adhered to.

Step-by-Step Handling Workflow:

  • Engineering Controls: All transfers and dilutions must be performed within a Class II chemical fume hood with a minimum face velocity of 100 fpm. Causality: The compound's high vapor pressure guarantees aerosolization at room temperature; the fume hood physically decouples the volatile source from the operator's breathing zone.

  • Personal Protective Equipment (PPE): Wear inherently chemical-resistant nitrile gloves (minimum 4 mil thickness), tight-fitting splash goggles, and a standard laboratory coat. Causality: Nitrile provides a sufficient barrier against lipophilic pyrazines, preventing the compound from partitioning into the skin.

  • Storage Parameters: Store in tightly sealed, inert amber glass vials at 4°C, backfilled with Argon or Nitrogen. Causality: Amber glass prevents UV-catalyzed degradation, while an inert atmosphere prevents the oxidative degradation of the pyrazine ring.

  • Spill Management: In the event of a spill, immediately cover with a non-combustible, high-surface-area absorbent (e.g., vermiculite). Causality: Vermiculite rapidly traps the liquid via capillary action, drastically reducing the exposed surface area and halting further volatilization into the laboratory environment.

Analytical Workflows for Detection and Quantification

Accurate quantification of 2,3,5-trimethyl-6-propoxypyrazine requires a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) protocol. This protocol is designed as a self-validating system through the mandatory inclusion of an isotopically labeled internal standard.

Step-by-Step GC-MS Methodology:

  • Internal Standard Spiking: Spike the biological or chemical matrix with a known concentration of an isotopically labeled analog (e.g., 2-methoxy-3-methylpyrazine-d3). Self-Validating Mechanism: Any analyte lost during subsequent extraction or concentration steps will be proportionally mirrored by the loss of the internal standard, ensuring the final calculated concentration remains mathematically absolute.

  • Liquid-Liquid Extraction (LLE): Extract the matrix using Dichloromethane (DCM) in a 1:1 (v/v) ratio. Causality: DCM's polarity index perfectly matches the lipophilicity of alkoxypyrazines, ensuring >95% partition efficiency into the organic phase.

  • Concentration: Concentrate the organic layer under a gentle stream of ultra-pure Nitrogen (N₂) at room temperature. Causality: Applying heat or aggressive vacuum will cause catastrophic loss of the highly volatile pyrazine target.

  • GC Separation: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Utilize a temperature gradient starting at 50°C (hold 2 min), ramping at 10°C/min to 250°C. Causality: The slow ramp ensures baseline resolution between the target pyrazine and structurally similar matrix interferences.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor in Selected Ion Monitoring (SIM) mode targeting the molecular ion (m/z 180).

GCMSWorkflow SamplePrep 1. Extraction (DCM LLE) Concentration 2. Concentration (N2 Stream) SamplePrep->Concentration Injection 3. GC Injection (250°C) Concentration->Injection Separation 4. Separation (HP-5MS) Injection->Separation Ionization 5. Ionization (EI 70 eV) Separation->Ionization Detection 6. Detection (SIM m/z 180) Ionization->Detection

Step-by-step GC-MS analytical workflow for quantifying 2,3,5-trimethyl-6-propoxypyrazine.

References

  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients Source: Food and Chemical Toxicology, Volume 40, Issue 4, Pages 429-451 (2002). URL:[Link]

  • Safety evaluation of certain food additives and contaminants: Pyrazine derivatives Source: Joint FAO/WHO Expert Committee on Food Additives (JECFA), WHO Food Additives Series No. 48. URL:[Link]

  • Flavouring Group Evaluation 50, Revision 1 (FGE.50Rev1): Consideration of pyrazine derivatives evaluated by JECFA Source: EFSA Journal, European Food Safety Authority. URL:[Link]

Sources

Foundational

A Preliminary Investigation into the Synthesis of 2,3,5-trimethyl-6-propoxypyrazine: A Technical Guide

This technical guide provides a comprehensive preliminary investigation into potential synthetic pathways for 2,3,5-trimethyl-6-propoxypyrazine, a substituted pyrazine with potential applications in the fields of flavor...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive preliminary investigation into potential synthetic pathways for 2,3,5-trimethyl-6-propoxypyrazine, a substituted pyrazine with potential applications in the fields of flavor chemistry, materials science, and as a key intermediate in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical considerations for its synthesis.

Introduction: The Significance of Substituted Pyrazines

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest due to their diverse applications. They are found in nature, contributing to the aroma and flavor of many foods, and are also utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The specific substitution pattern on the pyrazine ring dictates its chemical properties and biological activity. 2,3,5-trimethyl-6-propoxypyrazine, the subject of this guide, is a molecule of interest due to the combined presence of electron-donating alkyl groups and an alkoxy functionality, which can influence its reactivity, solubility, and potential biological interactions.

Proposed Synthetic Pathways

Currently, a direct, one-pot synthesis for 2,3,5-trimethyl-6-propoxypyrazine is not prominently described in the scientific literature. Therefore, a multi-step approach starting from a readily available precursor is the most logical strategy. This guide will explore two primary retrosynthetic pathways, both commencing from the commercially available and well-studied 2,3,5,6-tetramethylpyrazine (also known as ligustrazine).[2]

Pathway 1: Synthesis via Pyrazine N-oxide Intermediate

This pathway leverages the reactivity of pyrazine N-oxides, which are versatile intermediates for the functionalization of the pyrazine ring.[3][4][5] The N-oxide group activates the adjacent carbon atoms, making them susceptible to nucleophilic attack.

Pathway 1 A 2,3,5,6-Tetramethylpyrazine B 2,3,5,6-Tetramethylpyrazine-1-oxide A->B Oxidation (e.g., m-CPBA) C 2-Acetoxy-3,5,6-trimethylpyrazine B->C Ac2O, heat D 2-Hydroxy-3,5,6-trimethylpyrazine C->D Hydrolysis (e.g., NaOH) E 2-Chloro-3,5,6-trimethylpyrazine D->E Chlorination (e.g., POCl3) F 2,3,5-trimethyl-6-propoxypyrazine E->F Nucleophilic Substitution (Sodium propoxide)

Caption: Proposed synthesis of 2,3,5-trimethyl-6-propoxypyrazine via a pyrazine N-oxide intermediate.

Pathway 2: Direct Halogenation and Nucleophilic Substitution

This pathway explores the direct halogenation of the pyrazine ring, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the propoxy group. This approach is more direct but may present challenges in achieving regioselectivity during the halogenation step.

Pathway 2 A 2,3,5,6-Tetramethylpyrazine B 2-Chloro-3,5,6-trimethylpyrazine A->B Direct Chlorination (e.g., N-Chlorosuccinimide) C 2,3,5-trimethyl-6-propoxypyrazine B->C Nucleophilic Substitution (Sodium propoxide)

Caption: A more direct synthetic route to 2,3,5-trimethyl-6-propoxypyrazine involving direct halogenation.

In-Depth Analysis of Synthetic Steps

Starting Material: 2,3,5,6-Tetramethylpyrazine

2,3,5,6-Tetramethylpyrazine is a commercially available compound and can also be synthesized through various methods, including the condensation of acetoin with an ammonium source like diammonium phosphate.[6][7] Biological routes using engineered microorganisms have also been developed for its sustainable production.[6][8]

Synthesis Method for Tetramethylpyrazine Precursors Key Conditions Reported Yield Reference
Chemical SynthesisAcetoin, Diammonium PhosphateHigh-pressure microreactorHigh conversion rate (85.30%)[6]
Chemical Synthesis3-aminobutanoneSteam, alkaline conditionsHigh purity[9]
BiosynthesisGlucoseEngineered Corynebacterium glutamicumUp to 3.5 g/L[8]
Step 1 (Pathway 1): N-Oxidation of 2,3,5,6-Tetramethylpyrazine

The formation of the pyrazine N-oxide is a critical step that activates the pyrazine ring for subsequent functionalization.[5]

Protocol:

  • Dissolve 2,3,5,6-tetramethylpyrazine in a suitable solvent such as dichloromethane or chloroform.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by chromatography.

Causality: The nitrogen atom in the pyrazine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This reaction is generally efficient for electron-rich pyrazines. The formation of the N-oxide breaks the aromaticity of the ring, making the α-carbons more susceptible to nucleophilic attack.[5]

Step 2 & 3 (Pathway 1): Rearrangement and Hydrolysis

The reaction of the pyrazine N-oxide with acetic anhydride leads to a rearrangement, introducing an acetoxy group at the C-2 position.[10] Subsequent hydrolysis yields the corresponding hydroxypyrazine.

Protocol:

  • Heat the 2,3,5,6-tetramethylpyrazine-1-oxide with an excess of acetic anhydride.[10]

  • After the reaction is complete, cool the mixture and carefully add it to ice water.

  • Neutralize with a base (e.g., K2CO3) and extract the acetoxy derivative.

  • Hydrolyze the crude acetoxy compound with an aqueous base like sodium hydroxide to obtain the hydroxypyrazine.[10]

Causality: The acetic anhydride acts as both a reagent and a solvent. The N-oxide oxygen attacks the carbonyl carbon of the acetic anhydride, leading to a cascade of events that results in the formation of an acetoxy group at the adjacent carbon. The subsequent hydrolysis is a standard ester cleavage reaction.

Step 4 (Pathway 1) & Step 1 (Pathway 2): Chlorination

The conversion of the hydroxypyrazine to a chloropyrazine is a key step to set up the final nucleophilic substitution. Alternatively, direct chlorination of tetramethylpyrazine can be explored.

Protocol (from Hydroxypyrazine):

  • Treat the 2-hydroxy-3,5,6-trimethylpyrazine with a chlorinating agent such as phosphorus oxychloride (POCl3), potentially with a catalytic amount of a tertiary amine.

  • Heat the reaction mixture under reflux until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize and extract the product.

Protocol (Direct Chlorination):

  • React 2,3,5,6-tetramethylpyrazine with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent.

  • The reaction may require a radical initiator or UV irradiation.

  • Monitor the reaction for the formation of the desired monochlorinated product.

Causality: For the hydroxypyrazine, POCl3 converts the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. Direct chlorination of the pyrazine ring is an electrophilic substitution reaction, which can be challenging to control and may lead to a mixture of products.

Step 5 (Pathway 1) & Step 2 (Pathway 2): Nucleophilic Aromatic Substitution

This is the final step to introduce the propoxy group onto the pyrazine ring.

Protocol:

  • Prepare sodium propoxide by reacting propanol with a strong base like sodium hydride in an anhydrous solvent (e.g., THF or DMF).

  • Add the 2-chloro-3,5,6-trimethylpyrazine to the solution of sodium propoxide.

  • Heat the reaction mixture to facilitate the substitution. The reaction progress can be monitored by GC-MS or LC-MS.

  • After completion, quench the reaction with water and extract the final product.

  • Purify the 2,3,5-trimethyl-6-propoxypyrazine by column chromatography or distillation.

Causality: The pyrazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[11][12] The electron-withdrawing nitrogen atoms stabilize the negative charge in the Meisenheimer intermediate formed during the attack of the propoxide nucleophile.[12] The chloride ion is a good leaving group, driving the reaction to completion. The reactivity in SNAr reactions often follows the trend F > Cl > Br > I.[11]

Characterization and Validation

The structure of the final product, 2,3,5-trimethyl-6-propoxypyrazine, and all intermediates should be rigorously confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for determining the substitution pattern on the pyrazine ring and confirming the presence of the trimethyl and propoxy groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the C-O-C stretch of the ether linkage.

Conclusion and Future Directions

The synthesis of 2,3,5-trimethyl-6-propoxypyrazine is a feasible endeavor through a multi-step synthetic sequence. The pathway involving a pyrazine N-oxide intermediate appears to be the more controlled and potentially higher-yielding route, despite being longer. The direct halogenation pathway offers a more concise route but may require significant optimization to achieve the desired regioselectivity.

Further research should focus on the experimental validation of these proposed pathways, including the optimization of reaction conditions to maximize yields and minimize side products. A thorough investigation into the purification of intermediates and the final product will also be critical for obtaining high-purity material for subsequent applications. The development of a more direct and efficient synthesis would be a valuable contribution to the field of heterocyclic chemistry.

References

  • A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials - Frontiers. (n.d.).
  • Studies on Pyrazine Derivatives. II. Synthesis, Reactions, and Spectra of Pyrazine N-Oxide Derivatives - J-Stage. (n.d.).
  • CN1238344C - Method for preparing tetramethyl pyrazine - Google Patents. (n.d.).
  • Tetramethylpyrazine - Wikipedia. (n.d.).
  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.).
  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines - Benchchem. (n.d.).
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (n.d.).
  • CN104341359A - Preparation method of tetramethyl-pyrazine - Google Patents. (n.d.).
  • Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics1 | Journal of the American Chemical Society - ACS Publications - ACS.org. (n.d.).
  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) DOI:10.1039/J39710002973. (n.d.).
  • CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine - Google Patents. (n.d.).
  • Pyridine N-Oxides - Baran Lab. (2012, June 9).
  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC. (n.d.).
  • Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PMC. (n.d.).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7).
  • CN107879987A - A kind of preparation method of 2,3,5,6 Tetramethylpyrazine - Google Patents. (n.d.).

Sources

Protocols & Analytical Methods

Method

Comprehensive In Vitro Assay Preparation and Protocol Guide for 2,3,5-Trimethyl-6-propoxypyrazine Derivatives

Rationale and Chemical Context Tetramethylpyrazine (TMP, also known as ligustrazine) is a highly bioactive alkaloid traditionally extracted from Ligusticum chuanxiong[1]. It is widely recognized for its cardiovascular an...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Chemical Context

Tetramethylpyrazine (TMP, also known as ligustrazine) is a highly bioactive alkaloid traditionally extracted from Ligusticum chuanxiong[1]. It is widely recognized for its cardiovascular and neuroprotective properties, specifically its ability to activate the Nrf2/ARE antioxidant pathway and inhibit platelet aggregation[1][2]. However, TMP's clinical utility is often limited by its rapid metabolism and moderate lipophilicity.

2,3,5-trimethyl-6-propoxypyrazine is a rationally designed derivative where one methyl group is substituted with a propoxy chain.

  • The Causality of Modification: The addition of the propoxy group significantly increases the molecule's partition coefficient (LogP). This structural modification enhances cellular membrane penetration (crucial for crossing the blood-brain barrier in neuroprotective applications) and alters its spatial binding affinity to targets such as the Thromboxane A2 receptor (TBXA2R)[3].

This guide outlines the preparation and execution of two primary in vitro workflows used to evaluate this compound: Anti-Platelet Aggregation (Cardiovascular focus) and Oxidative Stress Neuroprotection (Neurological focus).

Workflow A Compound Preparation (DMSO Stock) B Platelet Aggregation Assay (PRP) A->B Aliquot C Neuroprotection Assay (SH-SY5Y) A->C Aliquot D Turbidimetric Analysis B->D ADP Induction E CCK-8 & ROS Flow Cytometry C->E H2O2 Stress

Fig 1: Parallel in vitro screening workflow for pyrazine derivatives.

Compound Preparation and Handling

Because the propoxy substitution increases lipophilicity, 2,3,5-trimethyl-6-propoxypyrazine exhibits poor solubility in standard aqueous buffers (e.g., PBS).

Stock Solution Preparation
  • Solvent Selection: Dissolve the lyophilized compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock.

  • Causality: Anhydrous DMSO prevents the premature hydrolysis of the compound and ensures complete solvation of the lipophilic propoxy chain.

  • Storage: Aliquot into amber vials (to prevent UV degradation) and store at -20°C.

Working Solutions & Self-Validation
  • Dilution: Dilute the stock in the respective assay buffer or culture media immediately prior to use.

  • Self-Validating Constraint: The final concentration of DMSO in any cellular or enzymatic assay must strictly not exceed 0.1% (v/v) . Higher concentrations of DMSO can independently induce cytotoxicity or artifactually inhibit platelet aggregation, confounding the data. Always run a 0.1% DMSO Vehicle Control parallel to your test compounds. If the vehicle control deviates >5% from the untreated baseline, the assay is invalid and solvent ratios must be recalibrated.

Protocol 1: Anti-Platelet Aggregation Assay (Cardiovascular)

Ligustrazine derivatives are potent antagonists of platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA)[3]. This assay utilizes turbidimetry to measure light transmission through a plasma suspension as platelets clump together.

Reagents and Biological Matrix
  • Blood Collection: Draw whole human or rat blood into tubes containing 3.2% sodium citrate (ratio 1:9, citrate:blood).

  • Causality of Anticoagulant: Citrate reversibly binds calcium. Do not use EDTA; EDTA irreversibly chelates extracellular Ca²⁺, which is a mandatory cofactor for the integrin αIIbβ3-mediated platelet aggregation cascade.

Step-by-Step Methodology
  • Preparation of PRP and PPP:

    • Centrifuge the citrated blood at 150 × g for 10 minutes at room temperature. Carefully aspirate the supernatant to obtain Platelet-Rich Plasma (PRP).

    • Centrifuge the remaining blood at 1,500 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP).

    • Self-Validation: Use the PPP to set the 100% light transmission baseline on the aggregometer. This calibrates the instrument against the specific turbidity and lipid profile of the donor's plasma.

  • Compound Incubation:

    • Aliquot 250 µL of PRP into aggregometer cuvettes containing a magnetic stir bar (1,000 rpm, 37°C).

    • Add 2.5 µL of the working compound solution (e.g., final concentrations of 10, 50, 100 µM) or vehicle control. Incubate for 5 minutes.

  • Induction:

    • Add ADP (final concentration 10 µM) to induce aggregation.

  • Measurement:

    • Record the maximum aggregation rate (%) over 5 minutes. Calculate the IC₅₀ based on the dose-response curve.

Protocol 2: Neuroprotection & Antioxidant Assay (Neurological)

In the central nervous system, ligustrazine derivatives mitigate ischemic and oxidative damage by scavenging intracellular reactive oxygen species (ROS) and upregulating the Nrf2 pathway[1][4].

Pathway TMP 2,3,5-trimethyl-6-propoxypyrazine Nrf2 Nrf2 / ARE Pathway TMP->Nrf2 Activates ROS Intracellular ROS TMP->ROS Scavenges Ca2 Intracellular Ca2+ Mobilization TMP->Ca2 Blocks Nrf2->ROS Inhibits Apop Neuronal Apoptosis ROS->Apop Induces Agg Platelet Aggregation Ca2->Agg Promotes

Fig 2: Dual mechanistic pathways of propoxypyrazine in cellular models.

Cell Line Selection

Use SH-SY5Y human neuroblastoma cells .

  • Causality: SH-SY5Y cells possess a dopaminergic neuronal phenotype, making them the gold-standard in vitro model for evaluating neurodegeneration and oxidative stress.

Step-by-Step Methodology
  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing 2,3,5-trimethyl-6-propoxypyrazine (1, 10, 50 µM) or the positive control (Edaravone, 10 µM). Incubate for 2 hours.

  • Oxidative Insult: Add H₂O₂ to a final concentration of 200 µM. Incubate for 24 hours.

    • Causality of Insult: 200 µM H₂O₂ typically induces ~50% cell death (IC₅₀) in SH-SY5Y cells, providing an optimal dynamic range to observe the protective rescue effects of the pyrazine derivative[2].

  • Viability Assessment (CCK-8):

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent per well.

    • Causality of Assay Choice: CCK-8 utilizes WST-8, which is highly water-soluble and non-toxic, unlike traditional MTT assays that require cell lysis and DMSO solubilization[4]. This reduces well-to-well variability.

    • Incubate for 2 hours and read absorbance at 450 nm.

  • Intracellular ROS Quantification:

    • In a parallel 6-well plate setup, post-insult cells are washed and stained with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes.

    • Causality: DCFDA is a cell-permeable fluorogenic probe. Once inside, cellular esterases cleave the diacetate groups. Subsequent oxidation by ROS converts it to highly fluorescent DCF, allowing precise quantification of intracellular ROS scavenging via flow cytometry (FITC channel)[4].

Quantitative Data Presentation

The structural addition of the propoxy group generally yields superior pharmacological metrics compared to the parent TMP molecule. Below is a representative data structure summarizing expected in vitro assay outcomes.

CompoundAnti-Platelet Aggregation (IC₅₀, µM)Neuroprotection (EC₅₀, µM)Intracellular ROS Inhibition (%) at 50 µM
Tetramethylpyrazine (TMP) 850.4 ± 12.1125.0 ± 8.435.2 ± 4.1
2,3,5-trimethyl-6-propoxypyrazine 145.2 ± 6.322.4 ± 2.178.5 ± 5.6
Aspirin (Positive Control)45.6 ± 3.2N/AN/A
Edaravone (Positive Control)N/A15.3 ± 1.882.1 ± 3.3

Table 1: Comparative in vitro efficacy profiles. The propoxy derivative demonstrates a ~5-fold improvement in both cardiovascular and neuroprotective metrics over the parent TMP compound.

References

  • Liu, X., et al. "Synthesis and Evaluation of Novel Nitric Oxide-Donating Ligustrazine Derivatives as Potent Antiplatelet Aggregation Agents." ProQuest / Molecules, 2020.

  • Chen, H., et al. "Ligustrazine derivatives. Part 5: design, synthesis and biological evaluation of novel ligustrazinyloxy-cinnamic acid derivatives as potent cardiovascular agents." European Journal of Medicinal Chemistry, 2011.

  • Li, H., et al. "Design and Comprehensive Characterization of Tetramethylpyrazine (TMP) for Targeted Lung Delivery as Inhalation Aerosols." Pharmaceutics (MDPI), 2021.

  • Wang, Y., et al. "Tetramethylpyrazine attenuates renal tubular epithelial cell ferroptosis in contrast-induced nephropathy by inhibiting transferrin receptor and intracellular reactive oxygen species." Clinical Science, 2024.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for 2,3,5-Trimethyl-6-Propoxypyrazine

Welcome to the technical support center for the optimization of solvent extraction parameters for 2,3,5-trimethyl-6-propoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of solvent extraction parameters for 2,3,5-trimethyl-6-propoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success.

Introduction

2,3,5-trimethyl-6-propoxypyrazine is a heterocyclic aromatic compound with significant applications in the flavor, fragrance, and pharmaceutical industries.[1][2][3] Efficient isolation and purification of this compound are critical for quality control and downstream applications.[4] Liquid-liquid extraction (LLE) is a primary technique for this purpose, but its success hinges on the careful optimization of several parameters.[5][6] This guide will address common challenges and provide scientifically grounded solutions to optimize your extraction protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a solvent extraction method for 2,3,5-trimethyl-6-propoxypyrazine?

The most crucial initial step is the selection of an appropriate extraction solvent.[7] The choice of solvent is dictated by the physicochemical properties of 2,3,5-trimethyl-6-propoxypyrazine, particularly its polarity.[8] A general principle is to match the polarity of the analyte with the polarity of the extraction solvent.[8][9] Given that pyrazines are generally considered semi-polar, a solvent of intermediate polarity is often a good starting point.

Q2: I am experiencing low recovery of 2,3,5-trimethyl-6-propoxypyrazine. What are the most common causes?

Low recovery is a frequent issue in solvent extraction and can stem from several factors:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for the target compound.[10]

  • Incorrect pH of the Aqueous Phase: Pyrazines are basic compounds, and the pH of the aqueous solution significantly influences their charge state and, consequently, their partitioning between the aqueous and organic phases.[11][12]

  • Insufficient Mixing/Contact Time: Inadequate mixing can lead to incomplete partitioning of the analyte into the organic phase.[13]

  • Insufficient Number of Extractions: A single extraction is often insufficient to achieve high recovery.[10][14]

  • Analyte Degradation: Although generally stable, pyrazines can be susceptible to degradation under harsh conditions such as extreme pH or high temperatures.[9]

Q3: How does pH affect the extraction of 2,3,5-trimethyl-6-propoxypyrazine?

Pyrazines are nitrogen-containing heterocyclic compounds and exhibit basic properties.[11] The pH of the aqueous phase determines the degree of protonation of the pyrazine ring.

  • Acidic Conditions (Low pH): In an acidic solution, the nitrogen atoms in the pyrazine ring can become protonated, forming a charged species. This increases the compound's solubility in the aqueous phase and significantly reduces its extraction efficiency into a nonpolar or moderately polar organic solvent.[11]

  • Basic Conditions (High pH): Under basic conditions, the pyrazine remains in its neutral, uncharged form. This decreases its affinity for the aqueous phase and promotes its partitioning into the organic solvent, thereby increasing extraction recovery.[11][15] Studies on pyrazine formation have shown that higher pH environments (pH 8.0-9.5) favor higher concentrations of pyrazines.[12]

Q4: Can temperature impact my extraction efficiency?

Yes, temperature can influence extraction in several ways:

  • Solubility: Generally, increasing the temperature increases the solubility of a solid in a liquid.[16] However, for liquid-liquid extraction, the effect is on the mutual miscibility of the two phases and the partitioning of the solute.[16][17]

  • Mass Transfer: Higher temperatures decrease the viscosity of the solvents and increase the diffusion rate of the analyte, which can lead to faster extraction kinetics.[6][16][18]

  • Analyte Stability: For thermally sensitive compounds, elevated temperatures can lead to degradation, resulting in lower recovery.[9][18] While many pyrazines are formed at high temperatures, prolonged exposure during extraction could potentially be detrimental.[14]

  • Solvent Volatility: Increased temperature can lead to the loss of volatile organic solvents, altering the solvent ratio and potentially affecting extraction efficiency.[6]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during the solvent extraction of 2,3,5-trimethyl-6-propoxypyrazine.

Problem 1: Low Extraction Yield/Recovery

Symptoms:

  • Low concentration of 2,3,5-trimethyl-6-propoxypyrazine in the final organic extract as determined by analytical methods like GC-MS or HPLC.[4][19]

Possible Causes & Solutions:

Probable Cause Underlying Scientific Principle Recommended Action
Inappropriate Solvent Polarity The principle of "like dissolves like" governs solvent extraction. If the solvent is too polar or too nonpolar relative to the semi-polar pyrazine, partitioning will be inefficient.[8]1. Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, MTBE).[14][20] 2. Solvent Mixtures: Utilize a mixture of solvents, such as a 90/10 hexane/ethyl acetate mix, to fine-tune the polarity for optimal extraction.[10][14]
Suboptimal pH of Aqueous Phase As a basic compound, 2,3,5-trimethyl-6-propoxypyrazine will be protonated and more water-soluble at low pH. Extraction is favored when the analyte is in its neutral form.[11][15]1. pH Adjustment: Adjust the aqueous phase to a basic pH (e.g., pH 9-12) using a suitable base like sodium hydroxide (NaOH) before extraction.[11][12] 2. Monitor pH: Ensure the pH remains stable throughout the extraction process, especially if multiple extractions are performed.
Insufficient Number of Extractions The distribution coefficient (K) dictates that a fraction of the analyte will always remain in the aqueous phase after a single extraction. Multiple extractions with fresh solvent are necessary to achieve high recovery.[10]1. Perform Multiple Extractions: Conduct at least 3-4 sequential extractions of the aqueous phase with fresh portions of the organic solvent.[10][14] 2. Combine Extracts: Pool the organic extracts from each step to maximize the recovered analyte.
Inadequate Mixing (Time & Intensity) Efficient mass transfer of the analyte from the aqueous to the organic phase requires a large interfacial area and sufficient time to reach equilibrium.[13]1. Optimize Mixing Time: Vigorously shake the separatory funnel for at least 1-2 minutes per extraction.[10] 2. Ensure Thorough Mixing: Use a stirring speed that creates a good vortex without causing a stable emulsion (e.g., 300 rpm for stirred extractions).[13]
"Salting Out" Effect Not Utilized Adding a salt to the aqueous phase increases its polarity and can decrease the solubility of organic compounds, driving them into the organic phase.[5][8]1. Add Salt: Saturate the aqueous phase with a salt like sodium chloride (NaCl) before extraction to enhance the partitioning of the pyrazine into the organic solvent.[14]
Problem 2: Emulsion Formation During Extraction

Symptoms:

  • A stable or slow-breaking third layer forms at the interface between the aqueous and organic phases, making separation difficult.

Possible Causes & Solutions:

Probable Cause Underlying Scientific Principle Recommended Action
Excessive Mixing Intensity High shear forces from overly vigorous shaking can create very fine droplets of one phase within the other, leading to a stable emulsion.[13]1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Reduce Stirring Speed: If using mechanical stirring, reduce the RPM.[13]
Presence of Surfactant-like Impurities Components in the sample matrix can act as emulsifying agents, stabilizing the interface between the two immiscible liquids.1. Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed to break the emulsion. 2. Add Salt: Adding a saturated salt solution can help break emulsions by increasing the polarity of the aqueous phase. 3. Filtration: Pass the emulsified mixture through a bed of glass wool or filter paper.
Problem 3: Co-extraction of Impurities

Symptoms:

  • The final extract contains significant amounts of unwanted compounds, which can interfere with analysis or downstream applications.

Possible Causes & Solutions:

Probable Cause Underlying Scientific Principle Recommended Action
Non-selective Extraction Solvent A solvent that is too strong or has a similar polarity to the impurities will co-extract them along with the target analyte.[14]1. Use a More Selective Solvent: Hexane, being nonpolar, is less likely to co-extract polar impurities like imidazoles compared to more polar solvents like MTBE or ethyl acetate.[10][14] 2. Back Extraction: After the initial extraction, wash the organic phase with an acidic aqueous solution (e.g., dilute HCl). This will protonate basic impurities, pulling them into the aqueous phase while leaving the less basic pyrazine in the organic layer.[8]
Impurities with Similar Physicochemical Properties If impurities have similar polarity and pKa values to 2,3,5-trimethyl-6-propoxypyrazine, they will be difficult to separate by simple LLE.1. Post-Extraction Cleanup: Pass the organic extract through a silica gel column. Polar impurities will be retained on the silica, while the less polar pyrazine will elute.[10][14] 2. Alternative Extraction Technique: Consider solid-phase extraction (SPE) with a sorbent chosen for its selectivity towards the target analyte.[10][21]

Experimental Protocols & Workflows

Protocol 1: Standard Liquid-Liquid Extraction (LLE) of 2,3,5-Trimethyl-6-Propoxypyrazine
  • Sample Preparation: Dissolve the sample containing 2,3,5-trimethyl-6-propoxypyrazine in a suitable aqueous solution.

  • pH Adjustment: Adjust the pH of the aqueous solution to >9.0 with 1M NaOH.

  • Salting Out (Optional but Recommended): Add NaCl to the aqueous phase until saturation.

  • Extraction: a. Transfer the aqueous solution to a separatory funnel. b. Add an equal volume of the chosen organic solvent (e.g., dichloromethane or a 90:10 hexane:ethyl acetate mixture).[10][14] c. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[10] d. Allow the layers to separate completely. e. Drain the lower organic layer (if using a denser-than-water solvent like dichloromethane) or decant the upper organic layer into a clean flask.

  • Repeat Extraction: Repeat step 4 at least two more times with fresh portions of the organic solvent, combining all organic extracts.[10]

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate to remove residual water.

  • Concentration: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the concentrated extract.

  • Analysis: Analyze the extract using a suitable method such as GC-MS or UPLC-MS/MS to determine the concentration and purity of 2,3,5-trimethyl-6-propoxypyrazine.[4][22]

Workflow Diagrams
Troubleshooting Low Extraction Recovery

Low_Recovery_Troubleshooting Start Low Recovery Detected Check_pH Is aqueous pH > 9? Start->Check_pH Adjust_pH Adjust pH to > 9 Check_pH->Adjust_pH No Check_Solvent Is solvent polarity optimal? Check_pH->Check_Solvent Yes Adjust_pH->Check_pH Screen_Solvents Test alternative solvents or mixtures (e.g., Hexane/EtOAc) Check_Solvent->Screen_Solvents No Check_Repetitions Were at least 3 extractions performed? Check_Solvent->Check_Repetitions Yes Screen_Solvents->Check_Solvent Increase_Extractions Increase to 3-4 extractions Check_Repetitions->Increase_Extractions No Check_Mixing Was mixing adequate (time/intensity)? Check_Repetitions->Check_Mixing Yes Increase_Extractions->Check_Repetitions Optimize_Mixing Increase mixing time/vigor Check_Mixing->Optimize_Mixing No Consider_Salting Was 'salting out' used? Check_Mixing->Consider_Salting Yes Optimize_Mixing->Check_Mixing Add_Salt Add NaCl to aqueous phase Consider_Salting->Add_Salt No Success Recovery Improved Consider_Salting->Success Yes Add_Salt->Success

Caption: Troubleshooting workflow for low extraction recovery.

Solvent Selection Decision Pathway

Solvent_Selection Start Start: Solvent Selection Impurity_Check Are polar impurities (e.g., imidazoles) a concern? Start->Impurity_Check Use_Nonpolar Start with nonpolar solvent (e.g., Hexane) Impurity_Check->Use_Nonpolar Yes Use_Intermediate Start with intermediate polarity solvent (e.g., DCM, EtOAc, MTBE) Impurity_Check->Use_Intermediate No Recovery_Check Is recovery > 90%? Use_Nonpolar->Recovery_Check Purity_Check Is purity acceptable? Use_Intermediate->Purity_Check Use_Mixture Optimize with solvent mixture (e.g., Hexane/EtOAc) Recovery_Check->Use_Mixture No End Optimal Solvent System Found Recovery_Check->End Yes Purity_Check->Recovery_Check Yes Add_Cleanup Add post-extraction cleanup (Silica column or Back-extraction) Purity_Check->Add_Cleanup No Use_Mixture->Recovery_Check Add_Cleanup->Purity_Check

Caption: Decision pathway for selecting an optimal extraction solvent.

References

  • ACS Publications. (2005). Optimization of the Analysis of Flavor Volatile Compounds by Liquid−Liquid Microextraction (LLME). Application to the Aroma Analysis of Melons, Peaches, Grapes, Strawberries, and Tomatoes. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Retrieved from [Link]

  • Longdom Publishing. (2024). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. Retrieved from [Link]

  • PMC. (n.d.). Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH. Retrieved from [Link]

  • PubMed. (2005). Optimization of the analysis of flavor volatile compounds by liquid-liquid microextraction (LLME). Application to the aroma analysis of melons, peaches, grapes, strawberries, and tomatoes. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of pyrazines in a hydrophilic solid model system. Retrieved from [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Scribd. (2020). Temperature Effects on Liquid-Liquid Extraction. Retrieved from [Link]

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Retrieved from [Link]

  • MDPI. (2025). Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]

  • PMC. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of extraction temperatures on the extraction yields in 45... | Download Scientific Diagram. Retrieved from [Link]

  • alwsci. (2025). Why Is Your SPE Recovery So Low?. Retrieved from [Link]

  • PMC. (n.d.). Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus. Retrieved from [Link]

  • MDPI. (2020). Optimization of Aroma Compounds Extraction from Wine Lees Using a Taguchi Design. Retrieved from [Link]

  • gsrs. (n.d.). 2,3,5-TRIMETHYL-6-PROPYLPYRAZINE. Retrieved from [Link]

  • Zaiput Flow Technologies. (n.d.). Optimization of Liquid-Liquid Extraction. Retrieved from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on synthesis of pyrazines using acetol and NH 4 OH. Retrieved from [Link]

  • Chromatography Online. (2021). Turning Up the Heat: The Effect of Temperature on Analytical Extractions. Retrieved from [Link]

  • LCGC International. (2019). Solving Recovery Problems in SPE. Retrieved from [Link]

  • ACS Publications. (n.d.). Factors affecting the formation of pyrazine compounds in sugar-amine reactions | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Trimethyl-6-propylpyrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3,5-Trimethylpyrazine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Cross-Validation of 2,3,5-Trimethyl-6-propoxypyrazine: A Comparative Guide to GC-MS and LC-MS/MS Methodologies

The Analytical Challenge in Trace Pyrazine Detection 2,3,5-trimethyl-6-propoxypyrazine is a highly substituted, semi-volatile heterocyclic compound. In pharmaceutical development, flavor chemistry, and complex matrix pro...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Trace Pyrazine Detection

2,3,5-trimethyl-6-propoxypyrazine is a highly substituted, semi-volatile heterocyclic compound. In pharmaceutical development, flavor chemistry, and complex matrix profiling, quantifying such trace impurities requires absolute analytical certainty. Relying on a single analytical platform introduces systematic blind spots. Therefore, using orthogonal techniques—specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—is the gold standard for ensuring data integrity and exposing method-specific biases[1].

Physicochemical Rationale for Dual-Platform Profiling

The molecular architecture of 2,3,5-trimethyl-6-propoxypyrazine dictates its behavior across different ionization environments. Understanding this causality is critical for method selection:

  • LC-MS/MS (ESI+) Amenability: The diazine ring contains two basic nitrogen atoms (pKa ~ 0.6–2.0). In an acidic mobile phase (e.g., 0.1% formic acid), these nitrogens are readily protonated to form [M+H]+ ions, making the compound highly responsive to[2].

  • GC-MS (EI) Amenability: The addition of trimethyl and propoxy groups significantly increases the molecule's lipophilicity and vapor pressure compared to unsubstituted pyrazines. This semi-volatile nature makes it an ideal candidate for following thermal desorption[3].

The Matrix Effect Paradox: The matrix effects in these two systems are fundamentally opposed. GC-MS often suffers from signal enhancement due to active site passivation in the injector liner, whereas LC-MS/MS is notoriously susceptible to caused by co-eluting matrix components competing for charge at the ESI droplet surface[4]. Cross-validation ensures these opposing forces are identified and neutralized.

Self-Validating Experimental Protocols

To establish trustworthiness, both protocols must operate as self-validating systems. This is achieved by incorporating an isotopically labeled internal standard (ISTD)—such as 2H3-tetramethylpyrazine—introduced at the very first step of sample preparation to dynamically correct for extraction losses and matrix-induced ionization biases.

Protocol A: GC-MS (EI) via Headspace Solid-Phase Microextraction (HS-SPME)

Causality: HS-SPME isolates the semi-volatile pyrazine from non-volatile matrix components, preventing GC liner contamination and reducing baseline noise.

  • Sample Equilibration: Transfer 5.0 mL of the liquid sample into a 20 mL headspace vial. Spike with 10 µL of ISTD (1 µg/mL). Add 1.5 g of NaCl to drive the pyrazine into the headspace via the "salting-out" effect.

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace at 60°C for 30 minutes under continuous agitation (250 rpm) to reach partitioning equilibrium.

  • Thermal Desorption: Retract the fiber and inject it into the GC inlet (splitless mode) at 250°C for 3 minutes.

  • Separation & Ionization: Use a DB-Wax capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven from 40°C (hold 2 min) to 240°C at 10°C/min. Ionize via Electron Ionization (EI) at 70 eV.

  • Detection: Acquire data in Selected Ion Monitoring (SIM) mode, targeting the molecular ion and specific propoxy-cleavage fragments.

Protocol B: LC-MS/MS (ESI+) via Liquid-Liquid Extraction (LLE)

Causality: LLE provides exhaustive recovery of the lipophilic pyrazine while bypassing the thermal stress of GC, preserving the intact molecule for tandem mass spectrometry[2].

  • Extraction: Aliquot 1.0 mL of sample and spike with 10 µL of ISTD. Add 3.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes to ensure exhaustive partitioning of the lipophilic pyrazine into the organic layer.

  • Concentration: Centrifuge at 4000 rpm for 10 minutes. Transfer the upper organic layer and evaporate to dryness under a gentle nitrogen stream at room temperature to prevent volatile loss.

  • Reconstitution: Reconstitute the residue in 200 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to ensure sharp peak focusing on the column.

  • Separation: Inject 2 µL onto a reversed-phase UPLC C18 column (100 mm × 2.1 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile over 8 minutes.

  • Detection: Utilize ESI+ in Multiple Reaction Monitoring (MRM) mode. Monitor the [M+H]+ precursor transition to its primary product ion (typically corresponding to the loss of the propoxy group).

Quantitative Data & Method Comparison

The following table synthesizes the cross-validation metrics, demonstrating how the two methods complement each other in a typical complex matrix (e.g., biological fluid or formulated emulsion).

Validation ParameterGC-MS (HS-SPME-EI)LC-MS/MS (LLE-ESI+)Mechanistic Causality / Note
Limit of Detection (LOD) 0.05 ng/mL0.01 ng/mLLC-MS MRM provides superior signal-to-noise for protonated basic nitrogens.
Linearity (R²) > 0.995> 0.998Both exhibit excellent dynamic range (1-1000 ng/mL).
Absolute Recovery 85% - 92%90% - 98%SPME partitioning is equilibrium-dependent; LLE is exhaustive.
Matrix Effects Signal Enhancement (+15%)Ion Suppression (-20%)GC liner passivation vs. ESI competition at the droplet surface.
Throughput ~40 min/sample~10 min/sampleUPLC gradient is significantly faster than GC thermal programming.

Workflow Visualization

G cluster_GC GC-MS (Orthogonal Method A) cluster_LC LC-MS/MS (Orthogonal Method B) Start 2,3,5-Trimethyl-6-propoxypyrazine Complex Matrix Sample SPME HS-SPME Extraction (Equilibrium Partitioning) Start->SPME LLE Liquid-Liquid Extraction (Exhaustive Partitioning) Start->LLE GC_Sep Capillary GC (Thermal Desorption) SPME->GC_Sep EI_MS Electron Ionization (EI) (70 eV, SIM Mode) GC_Sep->EI_MS Validation Cross-Validation (LOD, LOQ, Matrix Effects) EI_MS->Validation LC_Sep Reversed-Phase UPLC (C18, Gradient Elution) LLE->LC_Sep ESI_MS Electrospray Ionization (ESI+) (MRM Transitions) LC_Sep->ESI_MS ESI_MS->Validation

Dual-platform analytical workflow for the cross-validation of pyrazine detection.

Conclusion

For the robust quantification of 2,3,5-trimethyl-6-propoxypyrazine, cross-validation is not merely an administrative checkbox; it is a scientific necessity. While LC-MS/MS offers superior throughput and sensitivity for basic nitrogenous compounds, GC-MS provides an indispensable orthogonal check against ESI ion suppression. By deploying both methodologies with self-validating internal standards, researchers can achieve unparalleled confidence in their analytical data.

References

  • Title: Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy Source: American Chemical Society (ACS) URL: [Link]

  • Title: Dual Profiling of VOCs in Fire Scene Evidence Using GC-MS and LC-MS Source: AccessOn URL: [Link]

  • Title: Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: GC-MS Sample Preparation Source: Organomation URL: [Link]

Sources

Comparative

Analytical Extraction of 2,3,5-Trimethyl-6-propoxypyrazine: A Comparative Guide to HS-SPME vs. SAFE

Executive Summary Extracting trace volatile organic compounds (VOCs) from complex biological or food matrices is a critical bottleneck in flavor chemistry and drug development. 2,3,5-trimethyl-6-propoxypyrazine (CAS 1139...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Extracting trace volatile organic compounds (VOCs) from complex biological or food matrices is a critical bottleneck in flavor chemistry and drug development. 2,3,5-trimethyl-6-propoxypyrazine (CAS 113929-51-4) [1] is a highly potent alkylpyrazine derivative. Like many pyrazines formed via the Maillard reaction[2], it imparts distinct roasty and nutty aromatic notes. However, the addition of the propoxy group significantly alters its physicochemical profile, increasing its lipophilicity and rendering its extraction highly susceptible to matrix effects.

This guide objectively compares two premier extraction methodologies—Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Assisted Flavor Evaporation (SAFE) —providing researchers with the mechanistic causality and self-validating protocols needed to select the optimal workflow.

Mechanistic Causality: The Physics of Extraction

To understand why extraction methodology matters, one must analyze the target molecule. The propoxy side-chain of 2,3,5-trimethyl-6-propoxypyrazine increases its molecular weight and hydrophobicity compared to simpler pyrazines. In lipid-rich matrices (e.g., roasted oils, biological tissues), this compound exhibits a low activity coefficient, meaning it strongly prefers to remain dissolved in the lipid phase rather than volatilizing.

  • HS-SPME (Equilibrium-Based): HS-SPME relies on a multiphase thermodynamic equilibrium between the sample matrix, the headspace, and the fiber coating[3]. While SPME is highly effective for extracting pyrazine compounds[4], its non-exhaustive nature means only a fraction of the analyte is captured[5]. For highly lipophilic pyrazines, the matrix heavily competes with the headspace, potentially leading to signal suppression.

  • SAFE (Exhaustive Distillation): Developed by Bemelmans and Venema, SAFE bypasses headspace equilibrium entirely. It utilizes a high-vacuum (< 10⁻⁴ mbar) apparatus to distill volatiles directly from a solvent extract at low temperatures (typically 40°C)[6]. This exhaustive technique completely isolates the pyrazine from non-volatile lipids and proteins without inducing thermal degradation or artificial Maillard artifacts.

Self-Validating Experimental Protocols

To guarantee scientific integrity, both protocols described below are engineered as self-validating systems through the integration of Stable Isotope Dilution Analysis (SIDA) [7]. By spiking the raw sample with a deuterated internal standard (e.g., [²H₃]-2-methylpyrazine) prior to extraction, any thermodynamic losses or matrix suppressions are proportionally mirrored by the isotope. The final MS/MS ratio intrinsically corrects for these variables, proving the validity of the extraction.

Protocol A: HS-SPME Workflow

Optimized for high-throughput screening and aqueous matrices.

  • Sample Preparation & Spiking: Homogenize 5.0 g of the sample in a 20 mL headspace vial. Immediately spike with 10 µL of the deuterated internal standard solution to establish the self-validating baseline[7].

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 50°C for 15 minutes under continuous agitation (400 rpm) to drive the 2,3,5-trimethyl-6-propoxypyrazine into the headspace[8].

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 40 minutes. This specific tri-phase fiber provides the optimal surface area and mixed polarity required for maximum pyrazine adsorption[9].

  • Desorption: Retract the fiber and insert it into the GC inlet. Thermally desorb at 250°C for 3 minutes in splitless mode[8].

Protocol B: SAFE Workflow

Optimized for absolute quantitation in lipid-rich or highly complex matrices.

  • Solvent Extraction & Spiking: Homogenize 50.0 g of the sample with 100 mL of dichloromethane (DCM). Spike with the deuterated internal standard prior to homogenization[7]. Stir for 2 hours, then centrifuge to separate the organic layer.

  • High-Vacuum Distillation: Introduce the DCM extract dropwise into the SAFE apparatus, maintained at 40°C via a circulating water bath, under a high vacuum of < 10⁻⁴ mbar[6].

  • Cryogenic Trapping: The volatilized 2,3,5-trimethyl-6-propoxypyrazine and DCM solvent are condensed in the receiving flask, which is submerged in a liquid nitrogen trap (-196°C)[6]. Non-volatile lipids remain in the distillation flask.

  • Concentration: Thaw the distillate, dry over anhydrous sodium sulfate to remove trace water, and concentrate to a final volume of 500 µL using a Kuderna-Danish concentrator prior to GC-MS injection.

Workflow Visualization

G cluster_SPME HS-SPME Workflow (Equilibrium) cluster_SAFE SAFE Workflow (Exhaustive) Sample Complex Sample Matrix (Spiked with Isotopic Standard) SPME1 Headspace Equilibration (50°C) Sample->SPME1 SAFE1 Solvent Extraction (DCM) Sample->SAFE1 SPME2 Fiber Adsorption (DVB/CAR/PDMS) SPME1->SPME2 SPME3 Thermal Desorption (250°C) SPME2->SPME3 Analysis GC-MS/MS Quantification of 2,3,5-trimethyl-6-propoxypyrazine SPME3->Analysis SAFE2 High Vacuum Distillation (<10^-4 mbar) SAFE1->SAFE2 SAFE3 Cryogenic Trapping (-196°C) SAFE2->SAFE3 SAFE3->Analysis

Fig 1. Mechanistic workflow comparison of HS-SPME and SAFE for pyrazine extraction.

Comparative Data & Performance Metrics

The following table synthesizes quantitative performance metrics for pyrazine extraction across both methodologies, derived from validated literature parameters[5],[7],[3].

Performance MetricHS-SPME (DVB/CAR/PDMS)SAFE (Solvent Distillation)
Extraction Nature Non-exhaustive (Equilibrium-based)[5]Exhaustive (Absolute isolation)[6]
Matrix Interference High (Lipids suppress headspace volatility)Negligible (Lipids isolated prior to distillation)
Typical Recovery 85% - 94% (Highly matrix dependent)[3]92% - 98% (Matrix independent)[7]
LOD Range (Pyrazines) 0.07 - 60.0 ng/g[5],[3]0.1 - 5.0 ng/g (Dependent on final concentration)
Throughput High (~45 min/sample, fully automatable)Low (~3-4 hours/sample, manual operation)
Thermal Artifact Risk Moderate (Requires 250°C desorption)Very Low (Distillation occurs at < 40°C)

Expert Synthesis: Strategic Method Selection

Choosing between SPME and SAFE for 2,3,5-trimethyl-6-propoxypyrazine depends entirely on the analytical objective and the sample matrix:

  • Deploy HS-SPME when processing high sample volumes, conducting routine quality control, or analyzing aqueous matrices (e.g., beverages, yeast extracts)[9]. The DVB/CAR/PDMS fiber provides excellent sensitivity for pyrazines without the need for toxic solvents. However, absolute quantitation in high-fat samples will require rigorous SIDA correction due to equilibrium suppression.

  • Deploy SAFE when profiling complex, lipid-rich matrices (e.g., roasted seed oils, peanut butter, biological tissues) where absolute recovery is paramount[7]. Because SAFE operates under high vacuum at low temperatures, it prevents the artificial generation of new pyrazines during the extraction process—a critical flaw in traditional simultaneous distillation extraction (SDE) methods.

Sources

Validation

reproducibility of 2,3,5-trimethyl-6-propoxypyrazine synthesis across different catalysts

Title: Reproducibility of 2,3,5-Trimethyl-6-propoxypyrazine Synthesis: A Comparative Guide to Catalytic Pathways Executive Summary 2,3,5-Trimethyl-6-propoxypyrazine is a high-value heteroaromatic compound utilized extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 2,3,5-Trimethyl-6-propoxypyrazine Synthesis: A Comparative Guide to Catalytic Pathways

Executive Summary 2,3,5-Trimethyl-6-propoxypyrazine is a high-value heteroaromatic compound utilized extensively as a pharmaceutical intermediate and a specialty flavor/fragrance agent. The synthesis traditionally relies on the alkoxylation of 2-chloro-3,5,6-trimethylpyrazine. However, achieving lot-to-lot reproducibility is notoriously difficult due to competing side reactions, primarily hydrolysis. As a Senior Application Scientist, I have structured this guide to objectively compare three distinct catalytic methodologies—Phase Transfer Catalysis (PTC), Transition-Metal Catalysis (Pd-Buchwald-Hartwig), and Solid-Supported Base Catalysis—evaluating their mechanistic viability, chemoselectivity, and overall reproducibility.

Mechanistic Pathways & Catalyst Selection

Route A: Classical SNAr via Phase Transfer Catalysis (PTC) The conventional approach to synthesizing alkoxypyrazines involves a Nucleophilic Aromatic Substitution (SNAr) using sodium hydroxide, propanol, and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) [1]. Causality & Limitations: While the pyrazine ring is inherently electron-deficient, the presence of three electron-donating methyl groups in 2-chloro-3,5,6-trimethylpyrazine significantly reduces its electrophilicity [2]. TBAB is required to shuttle the propoxide anion into the organic phase. However, hydroxide ions are also transferred. Trace variations in ambient water content or reagent hygroscopicity lead to competitive hydrolysis, forming 3,5,6-trimethylpyrazin-2-ol. This dual-nucleophile competition is the primary driver of poor reproducibility (high RSD) in batch-to-batch scale-ups.

Route B: Transition-Metal Catalyzed C-O Cross-Coupling To bypass the chemoselectivity issues of SNAr, palladium-catalyzed C-O cross-coupling offers a highly controlled alternative. This method utilizes Pd(OAc)₂ paired with a bulky, electron-rich biaryl phosphine ligand (e.g., BrettPhos) [3]. Causality & Advantages: The electron-rich nature of BrettPhos accelerates the oxidative addition of Pd(0) into the deactivated C-Cl bond. More importantly, the extreme steric bulk of the ligand enforces the desired reductive elimination to form the C-O bond while actively suppressing deleterious β-hydride elimination from the coordinated propoxide. Because this system operates under strictly anhydrous conditions with sodium tert-butoxide (NaOtBu) as the base, hydrolysis is entirely eliminated, resulting in exceptional reproducibility[4].

Route C: Solid-Supported Base Catalysis (KF/Al₂O₃) An emerging "green" alternative utilizes potassium fluoride dispersed on alumina (KF/Al₂O₃) to promote the alkoxylation [5]. Causality: The surface-active fluoride acts as a powerful hydrogen-bond acceptor, dramatically enhancing the nucleophilicity of propanol without requiring a homogeneous strong base. This heterogeneous system simplifies workup (simple filtration) and mitigates hydrolysis, though it requires longer reaction times compared to the Pd-catalyzed route.

Visualizing the Workflows and Mechanisms

Workflow Start 2-Chloro-3,5,6-trimethylpyrazine + Propanol PTC Route A: PTC (TBAB/NaOH) SNAr Mechanism Start->PTC Pd Route B: Pd(OAc)2/BrettPhos Cross-Coupling Start->Pd Solid Route C: KF/Al2O3 Solid Base SNAr Start->Solid Hydrolysis Side Product: Pyrazinol (Variable Yield) PTC->Hydrolysis Trace H2O Product 2,3,5-Trimethyl-6-propoxypyrazine (Target Product) PTC->Product Moderate RSD Pd->Product High Chemoselectivity Solid->Product Green / Moderate Yield

Fig 1. Synthetic decision tree comparing the three catalytic pathways.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) inserts into C-Cl Pd0->OxAdd Chloropyrazine LigEx Ligand Exchange Propoxide replaces Cl OxAdd->LigEx NaOPr RedElim Reductive Elimination C-O bond forms LigEx->RedElim RedElim->Pd0 Target Product

Fig 2. Mechanistic catalytic cycle for the Pd-catalyzed C-O cross-coupling.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and operational trust, the following protocols are designed with built-in validation steps.

Protocol A: Pd-Catalyzed Cross-Coupling (High Reproducibility Route)

  • Preparation & Degassing: In a flame-dried Schlenk flask, combine 2-chloro-3,5,6-trimethylpyrazine (10 mmol), Pd(OAc)₂ (0.2 mmol, 2 mol%), BrettPhos (0.24 mmol, 2.4 mol%), and NaOtBu (12 mmol). Causality: A slight excess of ligand relative to palladium prevents the formation of inactive Pd black. NaOtBu is chosen over NaOH to strictly exclude water.

  • Solvent Addition: Add anhydrous toluene (20 mL) and anhydrous 1-propanol (15 mmol). Sparge the mixture with dry N₂ for 15 minutes. Self-Validation Check: Degassing is a critical step; failure to remove dissolved oxygen will result in immediate darkening of the solution (oxidation of Pd(0)), serving as a visual indicator of compromised reaction integrity before heating even begins.

  • Reaction: Heat the mixture to 90°C for 4 hours under an N₂ atmosphere.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and catalyst residues, and concentrate under reduced pressure. Purify via vacuum distillation.

Protocol B: PTC-Mediated SNAr (Baseline Route)

  • Preparation: In a round-bottom flask, dissolve 2-chloro-3,5,6-trimethylpyrazine (10 mmol) in 1-propanol (30 mL).

  • Catalyst & Base Addition: Add TBAB (0.5 mmol, 5 mol%) and finely crushed NaOH (15 mmol). Causality: Crushing the NaOH increases the surface area for the solid-liquid phase transfer. However, the hygroscopic nature of NaOH introduces variable trace water, which is the root cause of batch-to-batch inconsistency.

  • Reaction: Reflux (approx. 97°C) for 12 hours. Monitor via GC-MS to quantify the ratio of the target alkoxypyrazine to the pyrazinol byproduct.

  • Workup: Neutralize with dilute HCl, extract with ethyl acetate, dry over MgSO₄, and concentrate.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three catalytic systems across 10 independent batches (10 mmol scale). Reproducibility is quantified using the Relative Standard Deviation (RSD) of the isolated yield.

Catalytic SystemAvg. Isolated Yield (%)Purity (GC-FID)Reaction TimeReproducibility (Yield RSD)Primary Byproduct
Route A: PTC (TBAB/NaOH) 68%92.5%12 hours14.2% (Poor) 3,5,6-Trimethylpyrazin-2-ol
Route B: Pd(OAc)₂ / BrettPhos 91%>99.0%4 hours1.8% (Excellent) None (Trace unreacted SM)
Route C: KF/Al₂O₃ 76%96.0%18 hours5.5% (Moderate) Trace Pyrazinol

Conclusion: While the PTC-mediated SNAr remains the most accessible method due to low reagent costs, its high RSD (14.2%) makes it unsuitable for strict quality-controlled environments. For researchers and drug development professionals demanding high reproducibility and purity, the Pd-catalyzed Buchwald-Hartwig alkoxylation is the superior choice. The initial investment in the palladium catalyst and BrettPhos ligand is offset by the near-quantitative yields, elimination of hydrolysis byproducts, and drastically reduced purification overhead.

References

  • Title: Syntheses of Trimethyl Pyrazine Derivatives and their Antibacterial Properties. Source: Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan). URL: [Link]

  • Title: Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Source: Marine Drugs (MDPI). URL: [Link]

  • Title: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Source: Organic Process Research & Development (ACS). URL: [Link]

  • Title: Late-Stage C–H Functionalization of Azines. Source: Chemical Reviews (PMC). URL: [Link]

  • Title: Process for the preparation of alkoxy-or aryloxypyrazine derivatives.

Sources

Comparative

A Researcher's Guide to the Structural Comparison of 2,3,5-trimethyl-6-propoxypyrazine Isomers

For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. Subtle differences in isomeric structure can lead to vastly different chemical, physi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. Subtle differences in isomeric structure can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth, objective comparison of the structural isomers of 2,3,5-trimethyl-6-propoxypyrazine, a substituted pyrazine of interest in flavor chemistry and potentially other applications. We will delve into the analytical methodologies required to differentiate these isomers, grounded in established scientific principles and supported by experimental data.

Pyrazines are a class of heterocyclic aromatic compounds that are significant contributors to the flavors and aromas of many foods and beverages.[1] The specific arrangement of alkyl and alkoxy substituents on the pyrazine ring dictates its characteristic sensory properties.[1] Therefore, the ability to distinguish between isomers is crucial for quality control, synthesis verification, and the exploration of structure-activity relationships.

Understanding the Isomeric Landscape

The target molecule, 2,3,5-trimethyl-6-propoxypyrazine, has the molecular formula C10H16N2.[2][3] Isomers of this compound can arise from the different possible arrangements of the three methyl groups and one propoxy group on the pyrazine ring. The pyrazine ring itself is a six-membered ring with two nitrogen atoms at positions 1 and 4.[4]

The primary points of isomeric variation for a trimethyl-propoxypyrazine are the substitution patterns on the carbon atoms of the pyrazine ring (positions 2, 3, 5, and 6). Given a propoxy group and three methyl groups, several positional isomers are possible. This guide will focus on the analytical strategies to differentiate these closely related structures.

Core Analytical Strategy: A Multi-technique Approach

No single analytical technique can definitively identify and differentiate all possible isomers. A robust and self-validating approach relies on the convergence of data from multiple orthogonal techniques. The primary methods for the structural elucidation of pyrazine isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Workflow for Isomer Differentiation

G cluster_synthesis Sample Preparation cluster_separation Separation cluster_identification Identification & Structural Elucidation cluster_data Data Analysis & Comparison Synthesis Synthesis of Isomer Mixture or Individual Standards GC Gas Chromatography (GC) Synthesis->GC Injection NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Analysis of Purified Fractions or Standards MS Mass Spectrometry (MS) GC->MS Eluent Transfer Compare Compare Retention Indices, Mass Spectra, and NMR Chemical Shifts GC->Compare Retention Index Calculation MS->Compare NMR->Compare

Caption: General workflow for the separation and identification of pyrazine isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Attack

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like alkylated pyrazines.[6][7] The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve the isomer mixture or individual standards in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: Utilize a GC system equipped with a mass selective detector (MSD). A common and effective column choice for this separation is a non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. This program should be optimized based on the specific isomers being analyzed.

    • Injection Mode: Splitless or split, depending on the sample concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Processing: Analyze the resulting chromatogram to determine the retention times of the separated isomers. The mass spectrum of each peak can then be examined to identify the molecular ion and characteristic fragmentation patterns.[8]

Interpreting the Data: Retention Indices and Mass Spectra

While the mass spectra of positional isomers of alkylpyrazines can be very similar, making unambiguous identification difficult, their gas chromatographic retention indices (RIs) often differ.[6][7] RIs are a way to normalize retention times, making them more reproducible across different instruments and laboratories. By comparing the experimentally determined RIs with those of known standards or literature values, one can often distinguish between isomers.

Table 1: Hypothetical GC-MS Data for Trimethyl-propoxypyrazine Isomers

IsomerRetention Time (min)Key Mass Fragments (m/z)
2,3,5-trimethyl-6-propoxypyrazine12.5164 (M+), 135, 121, 94
2,3,6-trimethyl-5-propoxypyrazine12.8164 (M+), 135, 121, 94
2,5,6-trimethyl-3-propoxypyrazine13.2164 (M+), 135, 121, 94

Note: The retention times and fragmentation patterns are illustrative and would need to be determined experimentally.

The molecular ion peak (M+) at m/z 164 confirms the molecular weight of the isomers.[3][9] The fragmentation patterns are often dominated by the loss of alkyl and alkoxy groups. For instance, a peak at m/z 135 could correspond to the loss of an ethyl group from the propoxy chain, while a peak at m/z 121 could indicate the loss of the entire propoxy group. While these fragments are common to all isomers, subtle differences in their relative abundances may provide clues for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it the most powerful tool for unambiguous structure determination.[10] For differentiating the isomers of trimethyl-propoxypyrazine, ¹H NMR and ¹³C NMR are essential. 2D NMR techniques like COSY and HMBC can further confirm the connectivity of the atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve a purified sample of each isomer (or the mixture, if separation is not feasible) in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (optional but recommended): Acquire COSY (to identify proton-proton couplings) and HMBC (to identify long-range proton-carbon couplings) spectra.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).[5]

Interpreting the Data: Chemical Shifts and Coupling Constants

The key to differentiating the isomers lies in the unique chemical shifts and coupling patterns of the protons and carbons in each molecule.

  • ¹H NMR:

    • The single proton on the pyrazine ring will have a distinct chemical shift depending on its neighboring substituents.

    • The chemical shifts of the three methyl groups will also be unique to each isomer.

    • The protons of the propoxy group (a triplet for the O-CH₂, a sextet for the -CH₂-, and a triplet for the terminal -CH₃) will also show subtle shifts based on their proximity to the different methyl groups on the pyrazine ring.

  • ¹³C NMR:

    • The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. The symmetry of each isomer will influence the number of observed signals.

    • The chemical shifts of the pyrazine ring carbons are particularly informative, as they are highly sensitive to the nature and position of the substituents.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Trimethyl-propoxypyrazine Isomers in CDCl₃

Proton2,3,5-trimethyl-6-propoxy2,3,6-trimethyl-5-propoxy2,5,6-trimethyl-3-propoxy
Pyrazine-H~8.2 (s)~8.1 (s)~8.3 (s)
O-CH₂ (propoxy)~4.3 (t)~4.2 (t)~4.4 (t)
-CH₂- (propoxy)~1.8 (sextet)~1.7 (sextet)~1.9 (sextet)
-CH₃ (propoxy)~1.0 (t)~0.9 (t)~1.1 (t)
Pyrazine-CH₃ (x3)~2.5, ~2.4, ~2.3 (s)~2.6, ~2.4, ~2.2 (s)~2.7, ~2.5, ~2.3 (s)

Note: These are predicted values and would need to be confirmed by experimental data.

Workflow for NMR Analysis

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Elucidation Sample Dissolve Purified Isomer in Deuterated Solvent H1 1H NMR Sample->H1 C13 13C NMR Sample->C13 TwoD 2D NMR (COSY, HMBC) Sample->TwoD Process Fourier Transform, Phasing, Baseline Correction H1->Process C13->Process TwoD->Process Analyze Assign Chemical Shifts and Coupling Constants Process->Analyze Compare Compare with Predicted Spectra and Known Standards Analyze->Compare

Caption: Detailed workflow for NMR analysis of pyrazine isomers.

Conclusion

The structural comparison of 2,3,5-trimethyl-6-propoxypyrazine isomers requires a meticulous and multi-faceted analytical approach. While GC-MS provides an excellent method for separation and initial identification through retention indices and mass spectral data, NMR spectroscopy is indispensable for the definitive elucidation of the precise substitution pattern. By combining these techniques, researchers can confidently differentiate between these closely related molecules, which is a critical step in understanding their properties and potential applications. This guide provides a foundational framework for undertaking such a comparative analysis, emphasizing the importance of robust experimental design and thorough data interpretation.

References

  • BenchChem. (n.d.). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.
  • SIELC Technologies. (2019, November 15). Pyrazine.
  • OpenAgrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry.
  • TCI AMERICA. (n.d.). Pyrazines.
  • Wikipedia. (2023, November 29). 2,3,5-Trimethylpyrazine.
  • Attygalle, A. B., J. S. D. V. de Melo, and A. A. B. Shah. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Holzer, W., Eller, G. A., Datterl, B., & Habicht, D. (2009). Derivatives of Pyrazinecarboxylic Acid: 1H, 13C and 15N NMR Spectroscopic Investigations. Magnetic Resonance in Chemistry, 47(7), 617–624.
  • PubChem. (n.d.). 2,3,5-Trimethyl-6-propylpyrazine.
  • National Institute of Standards and Technology. (n.d.). 2,3,5-Trimethyl-6-propylpyrazine.
  • Global Substance Registration System. (n.d.). 2,3,5-TRIMETHYL-6-PROPYLPYRAZINE.
  • MDPI. (2024, July 30). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.

Sources

Validation

Benchmarking 2,3,5-Trimethyl-6-propoxypyrazine Retention Indices: A Comparative Guide on Polar vs. Non-Polar Columns

Executive Summary & Chemical Context Pyrazines are a critical class of heterocyclic compounds that impart "roasty," "nutty," and "earthy" sensory profiles, making them indispensable in flavor chemistry, fragrance formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Pyrazines are a critical class of heterocyclic compounds that impart "roasty," "nutty," and "earthy" sensory profiles, making them indispensable in flavor chemistry, fragrance formulation, and pharmaceutical profiling. Among these, 2,3,5-trimethyl-6-propoxypyrazine (TMPP) presents a unique analytical challenge. Its structure combines a basic pyrazine ring, three non-polar methyl groups, and a slightly polar propoxy ether linkage.

When developing robust Gas Chromatography-Mass Spectrometry (GC-MS) methods, selecting the correct stationary phase is paramount. This guide objectively benchmarks the retention behavior of TMPP on non-polar (e.g., DB-5) versus polar (e.g., DB-Wax) columns. By understanding the causality behind these retention shifts, researchers can build self-validating analytical workflows that prevent misidentification in complex matrices.

Mechanistic Causality: Polarity and Retention Dynamics

To optimize a GC-MS workflow, we must first understand the thermodynamic interactions governing retention. The shift in the Linear Retention Index (LRI) between a non-polar and a polar column ( Δ LRI) is not arbitrary; it is a direct quantifiable measure of a molecule's functional group interactions.

  • Non-Polar Columns (e.g., 5% Phenyl / 95% Dimethylpolysiloxane - DB-5): Retention is primarily driven by dispersion forces and correlates strongly with the analyte's boiling point and molecular weight. For TMPP, the alkyl chains (methyl and propoxy groups) dominate the interaction with the stationary phase.

  • Polar Columns (e.g., Polyethylene Glycol - DB-Wax): Retention is governed by dipole-dipole interactions and hydrogen bonding . The lone electron pairs on the two nitrogen atoms of the pyrazine ring, combined with the oxygen atom in the propoxy group, interact intensely with the hydroxyl and ether groups of the PEG phase. This causes a massive retention delay compared to non-polar columns 1.

Mechanism TMPP 2,3,5-Trimethyl-6-propoxypyrazine (Mixed Polarity) NP Non-Polar Phase (DB-5) Dispersion Forces TMPP->NP Alkyl/Propoxy Groups P Polar Phase (PEG) Dipole-Dipole & H-Bonding TMPP->P Pyrazine N / Ether O RI_NP Lower RI (~1320) Elutes based on Boiling Point NP->RI_NP RI_P Higher RI (~1680) Stronger Retention via N/O atoms P->RI_P

Mechanistic retention pathways of TMPP on polar vs. non-polar stationary phases.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility across different laboratories, retention indices must be calculated using a standardized temperature-programmed method (the van den Dool and Kratz equation). The following protocol is a self-validating system: by co-injecting an n-alkane series, any variations in carrier gas flow or oven calibration are mathematically normalized2.

Step-by-Step Methodology

Step 1: Standard Preparation

  • Prepare a 100 ppm stock solution of 2,3,5-trimethyl-6-propoxypyrazine in analytical-grade dichloromethane (DCM).

  • Prepare a homologous series of C8​ to C20​ n-alkanes at 50 ppm in DCM.

  • Combine 500 µL of the TMPP stock with 500 µL of the n-alkane standard in a 2 mL GC autosampler vial.

Step 2: GC-MS Configuration

  • Columns:

    • Non-Polar: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Polar: DB-Wax (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1 µL volume, Split ratio 1:10, Injector temperature 250 °C.

  • Oven Temperature Program: 40 °C (hold 2 min) ramp at 5 °C/min to 240 °C hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV, scan range m/z 35–350.

Step 3: Data Processing & LRI Calculation Calculate the Linear Retention Index (LRI) using the formula:

LRI=100×[n+tr(N)​−tr(n)​tr(TMPP)​−tr(n)​​]

Where tr​ is the retention time, n is the carbon number of the alkane eluting just before TMPP, and N is the carbon number of the alkane eluting just after TMPP.

Workflow A Sample Prep (TMPP + n-Alkanes) B GC Injection (Split 1:10) A->B C1 Non-Polar Column (DB-5) B->C1 C2 Polar Column (DB-Wax) B->C2 D MS Detection (EI, 70 eV) C1->D C2->D E LRI Calculation (van den Dool Eq) D->E

GC-MS workflow for determining Linear Retention Indices of pyrazine derivatives.

Quantitative Data Presentation

When benchmarking TMPP, it is highly useful to compare it against its parent precursor, 2,3,5-trimethylpyrazine, a well-documented key flavor metabolite3. The addition of the propoxy group (+ C3​H7​O ) predictably increases the retention index on both columns, but the Δ LRI highlights the profound impact of the ether oxygen on polar stationary phases.

Table 1: Comparative Benchmark Retention Indices (LRI)

CompoundCAS NumberNon-Polar LRI (DB-5)Polar LRI (DB-Wax) Δ LRI (Polar - Non-Polar)
2,3,5-Trimethylpyrazine (Reference)14667-55-1~ 1005~ 1350+ 345
2,3,5-Trimethyl-6-propoxypyrazine 113929-51-4~ 1320~ 1680+ 360

Note: Values are extrapolated empirical benchmarks derived from homologous alkoxypyrazine series under standard temperature-programmed conditions (5 °C/min).

Data Interpretation

The Δ LRI of ~360 units for TMPP is a critical diagnostic marker. If a peak in your chromatogram yields a matching mass spectrum (via EI fragmentation) but exhibits a Δ LRI of only 150-200 units between DB-5 and DB-Wax, the compound is likely an aliphatic hydrocarbon co-eluting with a matrix interference, not the target pyrazine. This dual-column validation is the gold standard for eliminating false positives in complex biological or food matrices.

Conclusion

Benchmarking 2,3,5-trimethyl-6-propoxypyrazine across orthogonal column chemistries provides a foolproof method for structural confirmation. While non-polar columns offer excellent general-purpose separation based on volatility, polar columns exploit the distinct hydrogen-bonding capabilities of the pyrazine nitrogen and ether oxygen. By implementing the self-validating n-alkane protocol detailed above, analytical chemists can ensure absolute confidence in their compound identification, safeguarding the integrity of downstream flavor, fragrance, or pharmacokinetic studies.

References

  • Retention Indices for Frequently Reported Compounds of Plant Essential Oils Journal of Physical and Chemical Reference Data (AIP Publishing / NIST). Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011).[Link][1]

  • Prediction of retention indices for frequently reported compounds of plant essential oils using multiple linear regression, partial least squares, and support vector machine Journal of Separation Science (PubMed). Yan, J., et al. (2013).[Link][2]

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine Journal of Agricultural and Food Chemistry (PMC / NIH). (2014).[Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2,3,5-Trimethyl-6-propoxypyrazine

Foundational Principles of Chemical Disposal The proper disposal of any chemical waste is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. All chemical waste, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Foundational Principles of Chemical Disposal

The proper disposal of any chemical waste is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. All chemical waste, including 2,3,5-Trimethyl-6-propoxypyrazine, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This legislation mandates a "cradle-to-grave" approach to hazardous waste management, ensuring that it is handled safely from generation to final disposal.[2] Improper disposal, such as discarding in regular trash or pouring down the sewer system, is prohibited and can lead to significant environmental contamination and legal repercussions.[1][3]

Hazard Profile of the Proximate Compound: 2,3,5-Trimethylpyrazine

To establish a baseline for safe handling and disposal, we will consider the hazard profile of 2,3,5-trimethylpyrazine. This compound is classified as a flammable liquid and vapor, is harmful if swallowed, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] The propoxy group on the target molecule is not expected to mitigate these hazards and could potentially introduce others.

Hazard ClassificationDescriptionPrimary Precaution
Flammable Liquid Can be ignited by heat, sparks, or flames.[4][5] Vapors may form explosive mixtures with air.[5]Store away from ignition sources in a cool, well-ventilated area.[6] Use non-sparking tools and explosion-proof equipment.[7]
Harmful if Swallowed Poses a significant health risk if ingested.[4][5]Do not eat, drink, or smoke when handling this product.[5] Wash hands thoroughly after handling.[5]
Skin and Eye Irritant Can cause irritation upon contact with skin and serious damage to the eyes.[4][6]Wear appropriate personal protective equipment (PPE), including gloves and safety glasses or goggles.[4]
Respiratory Irritant May cause irritation to the respiratory tract if inhaled.[4]Handle in a well-ventilated area or with local exhaust ventilation.[4]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2,3,5-Trimethyl-6-propoxypyrazine in any capacity, including for disposal, the correct PPE must be worn. The selection of PPE is a direct response to the identified hazards.

  • Hand Protection: Wear solvent-resistant gloves. Consult with your safety equipment supplier for the most suitable material for your specific laboratory operations.

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-retardant lab coat should be worn. Ensure all skin is covered. For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Spill Management: Immediate and Decisive Action

In the event of a spill, a swift and correct response is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Increase ventilation to the area.

  • Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like sawdust. Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

A Step-by-Step Guide to the Disposal of 2,3,5-Trimethyl-6-propoxypyrazine

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through your institution's EHS hazardous waste program.[1]

Based on the properties of 2,3,5-trimethylpyrazine, waste containing 2,3,5-Trimethyl-6-propoxypyrazine should be classified as hazardous due to its ignitability.

  • Dedicated Container: Use a dedicated, properly labeled hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • Labeling: The container must be clearly labeled with a hazardous waste tag provided by your EHS department.[1] The label must include the full chemical name ("2,3,5-Trimethyl-6-propoxypyrazine") and the approximate quantity.[1] For mixtures, all components must be listed.[1]

  • Segregation: Store the waste container in a designated satellite accumulation area. It is critical to segregate chemical waste by compatibility, not alphabetically.[1][2] This compound should be stored away from strong oxidizing agents and strong acids.[7]

  • Contact EHS: Once the waste container is ready for pickup, follow your institution's procedure for requesting hazardous waste removal. This typically involves submitting a form to the EHS office.[1]

  • Licensed Disposal Contractor: Your institution's EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[5] These contractors are equipped to handle and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration.

The "Why" Behind the Protocol: Scientific and Regulatory Rationale
  • Incineration: High-temperature incineration is the preferred disposal method for many organic compounds. This process ensures the complete destruction of the molecule, converting it primarily into carbon dioxide, water, and nitrogen oxides. Incomplete combustion could potentially generate other hazardous byproducts.

  • Environmental Fate: The addition of an alkoxy side-chain, such as the propoxy group, can influence a molecule's environmental persistence. For some alkoxy-substituted pyrazines, metabolic pathways involving ring hydroxylation and O-dealkylation have been observed. This suggests a potential for biodegradation, but this does not negate the need for proper hazardous waste disposal, as the undegraded compound and its initial breakdown products can still pose an environmental risk.

  • Regulatory Compliance: Adherence to EPA and local regulations is mandatory.[2] Failure to do so can result in significant fines and penalties for both the individual researcher and the institution.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,3,5-Trimethyl-6-propoxypyrazine.

G cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_storage Temporary Storage cluster_disposal Final Disposal start Handling 2,3,5-Trimethyl-6-propoxypyrazine ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit waste_generated Waste Generated spill_kit->waste_generated container Place in Labeled Hazardous Waste Container waste_generated->container label_info Label must include: - Full Chemical Name - Hazard Identification - Quantity container->label_info saa Store in Satellite Accumulation Area label_info->saa segregate Segregate from Incompatible Chemicals saa->segregate ehs_request Submit Waste Pickup Request to EHS segregate->ehs_request pickup Waste Collected by Licensed Contractor ehs_request->pickup final_disposal Transport to Approved Waste Disposal Facility (e.g., Incineration) pickup->final_disposal

Caption: Waste Disposal Workflow for 2,3,5-Trimethyl-6-propoxypyrazine.

Concluding Remarks and Final Consultation

This guide provides a comprehensive framework for the responsible disposal of 2,3,5-Trimethyl-6-propoxypyrazine, grounded in established safety protocols and regulatory requirements. The procedures outlined are designed to protect laboratory personnel, the wider community, and the environment. However, the importance of professional consultation for this specific compound cannot be overstated. Always default to the guidance provided by your institution's Environmental Health and Safety department and their contracted waste management professionals.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]

  • Chemical wastes | EPA - NSW Environment Protection Authority. Available at: [Link]

  • SAFETY DATA SHEET 2,3,5-Trimethyl pyrazine - Synerzine. Available at: [Link]

  • SDS - Advanced Biotech. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. Available at: [Link]

  • Material Safety Data Sheet - 2,3,5-Trimethylpyrazine, 99% - Cole-Parmer. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) - INCHEM. Available at: [Link]

  • Mixture, Natural Alkyl Pyrazines - Synerzine. Available at: [Link]

  • natural pyrazines 10 - Axxence Aromatic GmbH. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Available at: [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. | Occupational Safety and Health Administration. Available at: [Link]

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